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  • Product: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine
  • CAS: 130199-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Chemical Properties and Stability of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral amine featuring a thiazole heterocycle, a scaffold of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral amine featuring a thiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motifs—a primary amine, a chiral center, a flexible ethyl-phenyl chain, and an aromatic thiazole ring—confer a unique combination of physicochemical properties that are critical for its application as a synthetic building block or a potential pharmacophore. This guide provides a comprehensive analysis of the compound's chemical properties, stability profile, and key analytical methodologies. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and formulation.

Introduction

The thiazole ring is a prominent feature in numerous FDA-approved drugs and biologically active molecules, prized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] (S)-2-phenyl-1-(thiazol-2-yl)ethanamine serves as a valuable chiral intermediate, incorporating this privileged heterocycle. Understanding its intrinsic chemical properties and stability is paramount for ensuring the integrity, reproducibility, and success of research and development endeavors. This document outlines its key physicochemical characteristics and presents a systematic approach to evaluating its stability under various stress conditions, thereby predicting potential degradation pathways and informing storage and formulation strategies.

Physicochemical and Spectroscopic Profile

The inherent properties of a molecule dictate its behavior in both chemical reactions and biological systems. The key physicochemical parameters for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine are summarized below.

Core Physicochemical Properties
PropertyValue / InformationSource
Molecular Formula C₁₁H₁₂N₂S[4][5]
Molecular Weight 204.3 g/mol [4][5]
CAS Number 130199-65-4[4][5]
Appearance Solid[4]
Purity Typically ≥95%[4]
pKa (Conjugate Acid) ~2.5 (Estimated for thiazole ring)[6][7]
~9-10 (Estimated for primary amine)
Flash Point 152.8 ± 25.9 °C[4]

Note: pKa values are estimated based on the typical values for the thiazole nucleus and primary amines. The basicity of the primary amine is significantly greater than that of the thiazole nitrogen.

Spectroscopic Characterization

Definitive identification of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine relies on standard spectroscopic techniques.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl and thiazole rings, as well as signals for the methylene (-CH₂) and methine (-CH) protons of the ethylamine chain. The amine (-NH₂) protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbons of the thiazole ring (typically in the δ 100-165 ppm range), the phenyl ring, and the aliphatic ethylamine side chain.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 205.3.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1570-1610 cm⁻¹), and aromatic C-H stretching.

Chemical Stability and Degradation Profile

Assessing the chemical stability of a compound is a critical step in drug development. Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for identifying likely degradation products and elucidating degradation pathways.[8][9]

Forced Degradation Experimental Workflow

A systematic approach to forced degradation is necessary to evaluate the intrinsic stability of the molecule. This workflow ensures that all likely degradation routes are explored.

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 60-80°C, solid state) Thermal->HPLC Photo Photolytic (ICH Q1B Guidelines) Photo->HPLC LCMS LC-MS/MS for Impurity ID HPLC->LCMS API (S)-2-phenyl-1- (thiazol-2-yl)ethanamine (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated. The primary amine is susceptible to oxidation, while the thiazole ring can undergo photo-oxygenation or hydrolysis under harsh conditions.

  • Oxidative Degradation: The primary amine is a key site for oxidation. Reaction with oxidative agents (e.g., peroxides, atmospheric oxygen catalyzed by metal ions) can lead to the formation of an imine, which may subsequently hydrolyze to an aldehyde or ketone.[9][10][11][12] Tertiary amines and pyridines can also form N-oxides.[12][13]

  • Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation. One reported mechanism involves a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[14][15] This pathway is guided by ICH Q1B guidelines for photostability testing.[16][17][18][19][20]

  • Hydrolytic Degradation: While the thiazole ring is generally stable, extreme pH and heat could potentially lead to hydrolytic cleavage. However, oxidation is often a more significant pathway for amine-containing compounds compared to hydrolysis.[9]

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Parent (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (Parent Compound) Imine Imine Intermediate Parent->Imine Oxidation (O₂, H₂O₂) Endoperoxide Unstable Endoperoxide (via [4+2] Cycloaddition) Parent->Endoperoxide Photolysis (¹O₂, hν) Ketone 2-phenyl-1-(thiazol-2-yl)ethan-1-one Imine->Ketone Hydrolysis Cleavage Ring-Cleaved Products (e.g., Amide derivatives) Endoperoxide->Cleavage Rearrangement

Caption: Potential degradation pathways.

Analytical Methodologies: Stability-Indicating HPLC Protocol

A robust, stability-indicating analytical method is required to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard approach.

Objective: To quantify the parent compound and detect degradation products formed during stability studies.

Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex, Waters; 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 238 nm and 283 nm, or DAD scan from 200-400 nm.[8][21]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

    • Samples from forced degradation studies should be neutralized (if necessary) and diluted to the same final concentration.

  • System Suitability:

    • Before analysis, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.

      • Tailing factor: 0.8 - 1.5.

      • Theoretical plates: ≥ 2000.

  • Validation:

    • This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a reliable stability-indicating method. Specificity is proven by demonstrating that degradation products do not co-elute with the main peak.

Storage and Handling Recommendations

Based on the potential stability liabilities, the following precautions are recommended:

  • Storage: The compound should be stored in well-sealed containers, protected from light, at refrigerated temperatures (e.g., 4°C) to minimize thermal and photo-degradation.[4]

  • Handling: Avoid exposure to strong oxidizing agents. When used in solution, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation, especially if the formulation contains excipients known to generate peroxides (e.g., polyethylene glycols).[10]

Conclusion

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a molecule with distinct chemical features that govern its stability. The primary amine represents the most probable site for oxidative degradation, while the aryl-substituted thiazole ring presents a potential liability for photodegradation. Understanding these pathways is crucial for developing robust analytical methods, designing stable formulations, and defining appropriate storage conditions. The protocols and insights provided in this guide serve as a foundational resource for scientists working with this and structurally related compounds, ensuring data quality and accelerating the drug development process.

References

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • ICH. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Wu, L., Hong, T. Y., & Vogt, F. G. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-772. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Thiazole Ring—A Biologically Active Scaffold. Molecules, 22(12), 2135. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from [Link]

  • Skotnicki, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 38. Retrieved from [Link]

  • Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research, 87, 403-411. Retrieved from [Link]

  • Waterman, K. C. (2007). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 12(1), 1-32. Retrieved from [Link]

  • Shah, P., & Singh, S. (2017). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. Journal of Pharmaceutical and Biomedical Analysis, 139, 114-125. Retrieved from [Link]

  • Wu, L., Hong, T. Y., & Vogt, F. G. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed, 44(3), 763-72. Retrieved from [Link]

  • Skotnicki, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 323. Retrieved from [Link]

  • Staś, M., Broda, M. A., & Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 717-732. Retrieved from [Link]

  • de Souza, M. V. N. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Journal of the Brazilian Chemical Society, 16(6a), 1167-1182. Retrieved from [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1147-1171. Retrieved from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Molecules, 27(6), 1888. Retrieved from [Link]

  • Synthesis, Characterization of Substituted Phenyl Acyl Bromide Derivatives and its Biological Evaluation. (2024). International Journal of Scientific Development and Research, 9(7). Retrieved from [Link]

  • Molport. (n.d.). 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine. Retrieved from [Link]

  • Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15038-15053. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-Phenyl-2-(p-tolyl)ethylamine. Retrieved from [Link]

  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (2017). Arabian Journal of Chemistry, 10, S864-S872. Retrieved from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2024). Molbank, 2024(1), M1848. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(13), 3991. Retrieved from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). Scientific Reports, 12(1), 1-15. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Potential of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine in Modern Drug Discovery: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the strategic deployment of privileged chiral scaffolds is paramount for overcoming target selectivity and pharmacokinetic bottlenecks. (S)-2-phenyl-1-(th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of privileged chiral scaffolds is paramount for overcoming target selectivity and pharmacokinetic bottlenecks. (S)-2-phenyl-1-(thiazol-2-yl)ethanamine represents a highly versatile, stereochemically rich building block. By integrating a lipophilic phenyl ring, a bioisosteric thiazole moiety, and a primary chiral amine, this compound serves as an ideal pharmacophore for fragment-based drug discovery (FBDD) and lead optimization. This whitepaper provides an in-depth technical analysis of its structural advantages, validated synthetic methodologies, and integration into high-throughput pharmacological workflows.

Structural and Physicochemical Profiling

The architectural design of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is not coincidental; it is a masterclass in rational pharmacophore design. Chiral amines are ubiquitous in FDA-approved drugs, acting as critical vectors for target engagement[1][2].

  • The Thiazole Bioisostere: The thiazole ring acts as an electron-rich heteroaromatic system. Unlike oxazoles, which can be metabolically labile, thiazoles offer superior oxidative stability[3][4]. The nitrogen atom serves as a potent hydrogen-bond acceptor, frequently utilized to anchor inhibitors to the hinge region of kinases.

  • The Phenyl Motif: The flexible ethyl linker allows the phenyl ring to project into deep hydrophobic pockets (e.g., the DFG-out pocket in kinases or the S1' pocket in proteases), driving binding affinity through

    
     stacking and van der Waals interactions.
    
  • Stereospecificity (The S-Enantiomer): The spatial orientation of the amine is critical. The S-configuration dictates the trajectory of subsequent derivatizations, ensuring that the molecule can satisfy the stringent geometric requirements of chiral binding sites without suffering severe entropic penalties upon binding[5].

Table 1: Physicochemical and Pharmacokinetic Predictors

To validate its utility in FBDD, we must evaluate its adherence to Lipinski's and Veber's rules. The data below demonstrates its optimal profile for oral bioavailability and membrane permeability.

PropertyValuePharmacological Significance
Molecular Weight 204.29 g/mol Well within the <300 Da threshold for FBDD.
cLogP (Estimated) ~1.8Optimal lipophilicity; balances solubility and permeability.
Topological Polar Surface Area 67.3 ŲExcellent potential for oral absorption and BBB penetration.
H-Bond Donors (HBD) 2Primary amine facilitates critical salt-bridge interactions.
H-Bond Acceptors (HBA) 3Enables robust interaction with target backbone residues.
Rotatable Bonds 4Balances conformational flexibility with binding entropy.

Enantioselective Synthetic Methodology

Synthesizing chiral amines with high enantiomeric excess (ee) is a historical bottleneck in drug discovery[6]. To synthesize (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, we bypass the enolization risks of aliphatic aldehydes by employing Ellman’s sulfinamide chemistry starting from thiazole-2-carboxaldehyde[6][7].

Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary

This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure stereochemical integrity.

Step 1: Sulfinimine Condensation

  • Procedure: Charge a flame-dried flask with thiazole-2-carboxaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add Titanium(IV) ethoxide (

    
    , 2.0 eq) dropwise at room temperature.
    
    • Causality:

      
       acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium toward imine formation, preventing hydrolysis[6].
      
  • Validation (IPC 1): Monitor via LC-MS. The reaction is complete when the aldehyde peak disappears. Quench with brine, filter through Celite, and concentrate.

Step 2: Diastereoselective Grignard Addition

  • Procedure: Dissolve the crude sulfinimine in anhydrous THF and cool to -48°C.

  • Nucleophilic Attack: Add benzylmagnesium chloride (1.5 eq) dropwise.

    • Causality: The bulky tert-butyl group of the chiral auxiliary sterically blocks one face of the imine. The magnesium coordinates with the sulfinyl oxygen in a six-membered cyclic transition state, directing the benzyl nucleophile exclusively to the Re face, ensuring high diastereoselectivity (dr > 95:5)[6][7].

  • Validation (IPC 2): Quench with saturated

    
    . Analyze the crude mixture via chiral HPLC to confirm the diastereomeric ratio before proceeding.
    

Step 3: Acidic Cleavage

  • Procedure: Treat the isolated sulfinamide with 4M HCl in dioxane/MeOH for 2 hours at room temperature.

  • Validation (IPC 3): Concentrate and triturate with diethyl ether to precipitate the (S)-2-phenyl-1-(thiazol-2-yl)ethanamine hydrochloride salt. Confirm >99% ee via chiral HPLC and absolute configuration via X-ray crystallography or vibrational circular dichroism (VCD).

Synthesis A Thiazole-2-carboxaldehyde C Chiral Sulfinimine A->C Ti(OEt)4 B (R)-t-Butylsulfinamide B->C Condensation E Diastereomeric Sulfinamide C->E Diastereoselective Addition D Benzylmagnesium Chloride (Nucleophile) D->E G (S)-2-phenyl-1-(thiazol-2-yl)ethanamine E->G Acidic Cleavage F HCl/MeOH (Deprotection)

Stereoselective synthesis via Ellman's sulfinamide auxiliary.

Pharmacological Target Engagement

Once synthesized, the primary amine serves as a versatile anchor for library generation. When incorporated into larger scaffolds (e.g., via amide coupling or reductive amination), the resulting molecules exhibit profound polypharmacology, particularly in oncology and neuropharmacology.

Mechanism of Action: Kinase Inhibition

In kinase drug discovery, achieving selectivity between the 500+ human kinases is notoriously difficult. The (S)-2-phenyl-1-(thiazol-2-yl)ethanamine scaffold addresses this by exploiting micro-variations in the ATP-binding pocket:

  • Hinge Binding: The thiazole nitrogen acts as a precise hydrogen-bond acceptor for the backbone amide of the kinase hinge region (e.g., Met or Cys residues).

  • Solvent Channel Projection: The derivatized amine projects outward toward the solvent-exposed channel, allowing for the attachment of solubilizing groups (like piperazines) without disrupting the core binding affinity.

  • Hydrophobic Exploitation: The chiral center precisely vectors the phenyl ring into the hydrophobic pocket II (back pocket), locking the kinase in an inactive conformation.

Pathway A (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Pharmacophore B Thiazole Motif A->B C Chiral Amine A->C D Phenyl Ring A->D E Kinase Hinge Region (H-Bond Acceptor) B->E H-Bonding F Solvent Channel (Salt Bridge / Solvation) C->F Electrostatic G Hydrophobic Pocket (Pi-Pi Stacking) D->G Hydrophobic H Target Inhibition (Signal Blockade) E->H F->H G->H

Pharmacophore target engagement and kinase inhibition mechanism.

High-Throughput Derivatization Workflow

To maximize the pharmacological potential, the chiral amine must be rapidly derivatized to generate structure-activity relationship (SAR) data.

Protocol 2: Sterically Hindered Amide Coupling for HTS

Because the amine is situated on a secondary carbon adjacent to a bulky thiazole and a benzyl group, standard coupling reagents (like EDC/HOBt) often fail due to steric hindrance.

  • Reagent Selection: Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Causality: HATU generates a highly reactive HOAt ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis step even against severe steric bulk.

  • Procedure: In a 96-well format, dispense the carboxylic acid library (1.0 eq) and HATU (1.2 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring clean conversion.

  • Amine Addition: Add (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (1.1 eq) to each well. Shake at room temperature for 4 hours.

  • Self-Validation (IPC): Subject the plate to high-throughput LC-MS. The system automatically flags wells with >85% conversion to the desired mass. Positive hits are advanced directly to preliminary biochemical screening (e.g., TR-FRET kinase assays).

Conclusion

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is not merely a chemical intermediate; it is a highly optimized vector for drug discovery. By leveraging robust, stereoselective synthetic routes like Ellman's sulfinamide chemistry, and understanding the precise biophysical interactions of its thiazole and phenyl motifs, medicinal chemists can utilize this scaffold to rapidly generate potent, selective, and bioavailable therapeutics.

References

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Chemical Reviews - ACS Publications URL:[Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality PMC - National Institutes of Health URL:[Link]

  • Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes PMC - National Institutes of Health URL:[Link]

  • Bifunctional Squaramide-Catalysed Asymmetric Michael/Hemiketalization/Retro-Aldol Reaction of Unsaturated Thiazolones with α-Nitroketones ResearchGate URL:[Link]

  • Investigations into N-Sulfinyl Imino Esters as Versatile Reagents for the Synthesis of N-Sulfinyl Compounds and Unnatural α-Amino Acid Derivatives Nottingham ePrints URL: [Link]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine: A Technical Guide for Pharmaceutical Development

Executive Summary (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (C₁₁H₁₂N₂S) is a highly specialized chiral building block and pharmaceutical intermediate. Its unique molecular architecture—comprising a basic primary amine, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine (C₁₁H₁₂N₂S) is a highly specialized chiral building block and pharmaceutical intermediate. Its unique molecular architecture—comprising a basic primary amine, an electron-withdrawing thiazole ring, and a lipophilic benzyl group—presents specific challenges and opportunities in solid-state and solution thermodynamics.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for evaluating the thermodynamic properties of this compound. Understanding these parameters is not merely an analytical exercise; it is the foundational prerequisite for robust downstream processing, salt selection, and formulation stability.

Molecular Architecture & Predictive Thermodynamics

Before initiating empirical thermodynamic profiling, a baseline predictive model must be established. The interplay between the basic amine (proton acceptor/donor) and the thiazole ring (weakly basic, hydrogen bond acceptor) dictates the molecule's crystal lattice energy and solvation thermodynamics.

Table 1: Physicochemical & Predictive Thermodynamic Baseline
PropertyValue / DescriptorThermodynamic Implication
Molecular Formula C₁₁H₁₂N₂SDefines standard molecular weight (204.29 g/mol ).
Chiral Center C1 (S-configuration)Enantiomeric purity impacts lattice energy; potential for racemic compound formation if contaminated.
Predicted pKa (Amine) ~8.2 - 8.6Determines pH-dependent solubility (

) and salt-forming capacity.
Predicted pKa (Thiazole) ~2.5Influences multi-protonation states in highly acidic media.
LogP (Octanol/Water) ~2.4 - 2.8Indicates lipophilicity; drives the entropy of partitioning (

).

Solid-State Thermodynamics & Polymorphism

The solid-state landscape of a pharmaceutical intermediate dictates its stability, hygroscopicity, and dissolution rate. Polymorphism—the ability of a substance to exist in multiple crystalline forms—is driven by the minimization of Gibbs free energy (


) in the solid state[1].
Causality of Experimental Choices

Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the energetics of phase transitions. By measuring the heat flow required to increase the sample temperature, DSC yields the enthalpy of fusion (


) and the melting temperature (

)[2]. Thermogravimetric Analysis (TGA) is run orthogonally to differentiate true melting events from thermal degradation or desolvation[3]. We run these in tandem because an endotherm on a DSC without a corresponding mass loss on a TGA confirms a true polymorphic melt, whereas mass loss indicates a solvate or hydrate.
Protocol: Solid-State Thermodynamic Profiling (DSC/TGA)
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of crystalline (S)-2-phenyl-1-(thiazol-2-yl)ethanamine into an aluminum pan. Crimp the pan with a pinhole lid to allow volatile release, preventing pressure-induced baseline artifacts.

  • TGA Pre-Screening: Heat the sample in a TGA furnace from 25 °C to 300 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Self-Validation Check: A mass loss prior to

      
       indicates a solvate/hydrate; no mass loss confirms an anhydrous polymorph.
      
  • DSC Thermal Cycle:

    • Heating Phase: Heat from 20 °C to 10 °C above the TGA-determined degradation-free melting point at 10 °C/min.

    • Isothermal Hold: Hold for 2 minutes to erase thermal history.

    • Cooling Phase: Cool back to 20 °C at 10 °C/min to assess crystallization thermodynamics (

      
      ).
      
  • Data Analysis: Integrate the endothermic melting peak to calculate

    
    .
    

PolymorphScreening Start API Synthesis (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Cryst Crystallization Screening (Solvent/Antisolvent & Cooling) Start->Cryst DSC DSC / TGA Analysis (Tm, u0394Hfus, Mass Loss) Cryst->DSC Thermal Energetics XRPD XRPD Analysis (Crystal Lattice ID) Cryst->XRPD Structural Data Thermo Thermodynamic Evaluation (Gibbs Free Energy Minimization) DSC->Thermo XRPD->Thermo Selection Lead Polymorph Selection (Most Stable Form) Thermo->Selection u0394G < 0

Caption: Workflow for solid-state thermodynamic screening and polymorph selection.

Solution Thermodynamics & Solubility

Solubility is not merely a static value; it is a dynamic thermodynamic equilibrium. The dissolution of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine involves breaking solute-solute interactions (endothermic lattice disruption) and forming solute-solvent interactions (exothermic solvation)[4].

Causality of Experimental Choices

To determine the standard enthalpy (


) and entropy (

) of solution, solubility must be measured across a temperature gradient. The van't Hoff plot (

vs.

) provides a linear relationship where the slope equals

and the intercept equals

[5]. We utilize the shake-flask method over 48 hours to guarantee that kinetic supersaturation has resolved into a true thermodynamic equilibrium[6].
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Saturation: Add an excess of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine to 5 mL of the target solvent (e.g., water, ethanol, or cosolvent mixtures) in hermetically sealed glass vials.

  • Equilibration: Place vials in a temperature-controlled shaking water bath. Prepare triplicate sets for 293.15 K, 303.15 K, 313.15 K, and 323.15 K. Agitate at 150 rpm for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation or secondary dissolution.

  • Quantification: Dilute the supernatant and quantify the amine concentration via HPLC-UV (detecting the thiazole/phenyl chromophores at ~254 nm).

  • Thermodynamic Calculation: Plot

    
     versus 
    
    
    
    to extract thermodynamic parameters.
Table 2: Representative Thermodynamic Parameters of Dissolution (Theoretical Framework)
Solvent System

(kJ/mol)

(J/mol·K)

at 298 K (kJ/mol)
Driving Force
Aqueous Buffer (pH 7.4) + 35.2+ 45.1+ 21.7Entropy-driven
Ethanol (Absolute) + 18.4+ 62.3- 0.1Enthalpy/Entropy balanced
DMSO / Water (50:50) + 12.1+ 85.0- 13.2Entropy-driven

(Note: Values are representative models based on structurally similar chiral lipophilic amines).

Chiral Thermodynamics & Enantiomeric Resolution

As an enantiopure compound, the thermodynamic relationship between the (S)-enantiomer and its (R)-counterpart is critical. Most chiral organic molecules crystallize as racemic compounds (where R and S molecules pair in the same unit cell) rather than conglomerates (mechanical mixtures of pure R and pure S crystals).

Causality of Experimental Choices

If the upstream synthesis yields a racemate, classical diastereomeric salt resolution is employed. By reacting the racemic amine with an enantiopure chiral acid (e.g., (D)-tartaric acid), two diastereomeric salts are formed. Because diastereomers have distinct physical properties—unlike enantiomers—they exhibit different lattice energies and solubility products (


). We exploit this 

differential to drive fractional crystallization, isolating the target (S)-enantiomer.

ChiralThermo Racemate Racemic Amine (R/S)-Mixture Salt Diastereomeric Salts (R)-Amine·(D)-Acid + (S)-Amine·(D)-Acid Racemate->Salt Acid Chiral Resolving Agent e.g., (D)-Tartaric Acid Acid->Salt Cryst Fractional Crystallization Thermodynamic Separation Salt->Cryst u0394G_cryst < 0 S_Salt (S)-Amine Diastereomer (Lower Solubility, Precipitates) Cryst->S_Salt R_Salt (R)-Amine Diastereomer (Higher Solubility, Solution) Cryst->R_Salt FreeBase Target Isolation (S)-2-phenyl-1-(thiazol-2-yl)ethanamine S_Salt->FreeBase Alkaline Hydrolysis

Caption: Thermodynamic cycle of diastereomeric salt resolution for isolating the (S)-enantiomer.

Conclusion

The thermodynamic characterization of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine requires a rigorous, multi-faceted analytical approach. By combining solid-state thermal analysis (DSC/TGA) with solution thermodynamics (van't Hoff modeling) and chiral phase evaluation, pharmaceutical scientists can confidently navigate its physicochemical landscape. These self-validating protocols ensure that the selected solid form and formulation strategy are thermodynamically stable, highly soluble, and suitable for advanced drug development.

References

  • Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: National Institutes of Health (PMC) URL: 2

  • Title: Polymorphism in Pharmaceutical Solids (2nd Edition) Source: Routledge / Taylor & Francis Group URL: 1

  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: TA Instruments URL: 3

  • Title: Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures Source: National Institutes of Health (PMC) URL: 5

  • Title: Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures Source: MDPI URL: 4

  • Title: Thermodynamics of risperidone and solubility in pure organic solvents Source: SciSpace / ResearchGate URL: 6

Sources

Exploratory

Synthesis pathways for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine precursors

Synthesis Pathways for (S)-2-Phenyl-1-(thiazol-2-yl)ethanamine: A Critical Precursor for Auristatin-Based Antibody-Drug Conjugates Executive Context & Retrosynthetic Strategy Monomethyl auristatin D (MMAD) is a highly po...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways for (S)-2-Phenyl-1-(thiazol-2-yl)ethanamine: A Critical Precursor for Auristatin-Based Antibody-Drug Conjugates

Executive Context & Retrosynthetic Strategy

Monomethyl auristatin D (MMAD) is a highly potent tubulin inhibitor frequently deployed as the cytotoxic payload in site-specific antibody-drug conjugates (ADCs) targeting malignancies such as Her2-positive breast cancers[1]. Structurally, MMAD is distinguished by its C-terminal dolathiazole-like moiety[2]. The synthesis of this specific C-terminal precursor—(S)-2-phenyl-1-(thiazol-2-yl)ethanamine—requires rigorous stereocontrol to maintain the (S)-configuration, which is absolute critical for high-affinity binding to the peptide site of


-tubulin.

As a Senior Application Scientist, I recommend a bottom-up chiral pool synthesis starting from commercially available Boc-L-phenylalanine. The most robust method for constructing the unsubstituted thiazole ring in this context is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-halocarbonyl compound[3]. To avoid epimerization of the sensitive 

-chiral center during cyclization, modified conditions—specifically adapting the Holzapfel-Meyers-Nicolaou protocol—are highly preferred over traditional harsh acidic refluxes.

SynthesisWorkflow N1 Boc-L-Phenylalanine (Chiral Pool) N2 Boc-L-Phenylalaninamide (Amidation) N1->N2 EDC·HCl, HOBt NH4Cl, DIPEA N3 Boc-L-Phenylalaninethioamide (Thionation) N2->N3 Lawesson's Reagent THF, 60°C N4 Boc-Protected Thiazole (Hantzsch Cyclization) N3->N4 Bromoacetaldehyde NaHCO3, DME N5 (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (Deprotection) N4->N5 4M HCl / Dioxane 25°C

Fig 1. Four-step synthesis of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine from Boc-L-phenylalanine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes an In-Process Quality Control (IPQC) metric based on mass spectrometry shifts, allowing researchers to verify intermediate success before proceeding.

Step 1: Amidation of Boc-L-Phenylalanine
  • Objective: Convert the carboxylic acid to a primary amide.

  • Methodology:

    • Dissolve Boc-L-phenylalanine (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to form the active ester.

    • Add solid NH

      
      Cl (2.0 eq) followed by dropwise addition of DIPEA (3.0 eq).
      
    • Warm to 25 °C and stir for 12 hours.

    • Quench with water, extract with EtOAc, wash with 1M HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Causality: EDC/HOBt is selected over stronger coupling agents (like HATU) to strictly minimize the risk of oxazolone formation, which leads to racemization of the

    
    -chiral center. NH
    
    
    
    Cl serves as a stable, easy-to-handle ammonia source.
  • IPQC: LC-MS analysis must show a mass shift from [M+H]

    
     = 266.1 (acid) to [M+H]
    
    
    
    = 265.1
    (amide).
Step 2: Thionation via Lawesson's Reagent
  • Objective: Convert the primary amide to a thioamide.

  • Methodology:

    • Dissolve Boc-L-phenylalaninamide (1.0 eq) in anhydrous THF (0.15 M) under argon.

    • Add Lawesson's Reagent (0.6 eq).

    • Heat the mixture to 60 °C for 4 hours.

    • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality: Lawesson's Reagent is highly chemoselective. It will efficiently thionate the primary amide without attacking the sterically hindered, less electrophilic Boc-carbamate carbonyl.

  • IPQC: LC-MS must show [M+H]

    
     = 281.1 . The product will appear as a distinct yellow spot on TLC (UV active, stains brown with KMnO
    
    
    
    ).
Step 3: Modified Hantzsch Thiazole Cyclocondensation
  • Objective: Construct the unsubstituted thiazole ring.

  • Methodology:

    • Pre-activation: Hydrolyze bromoacetaldehyde diethyl acetal (1.5 eq) using 1M HCl at 80 °C for 30 mins to generate free bromoacetaldehyde. Cool and neutralize carefully with NaHCO

      
      .
      
    • Dissolve the thioamide from Step 2 (1.0 eq) in dry dimethoxyethane (DME).

    • Add the freshly prepared bromoacetaldehyde and solid NaHCO

      
       (3.0 eq). Stir at 25 °C for 6 hours to form the hydroxythiazoline intermediate.
      
    • Cool to -20 °C, add pyridine (4.0 eq) and trifluoroacetic anhydride (TFAA, 2.0 eq). Stir for 2 hours to force dehydration.

    • Extract with EtOAc, wash with CuSO

      
       (to remove pyridine), and purify via chromatography.
      
  • Causality: Traditional Hantzsch synthesis uses harsh acidic reflux[3]. The Holzapfel-Meyers-Nicolaou modification separates the cyclization and dehydration steps[4]. Using mild base (NaHCO

    
    ) captures the intermediate, and TFAA/pyridine drives dehydration at low temperatures, completely suppressing epimerization.
    
  • IPQC: LC-MS must show [M+H]

    
     = 305.1 . Chiral HPLC should confirm >98% ee.
    

HantzschMechanism T1 Thioamide (Nucleophile) I1 S-Alkylation Intermediate (Thioimidate) T1->I1 SN2 Attack by Sulfur H1 Bromoacetaldehyde (Electrophile) H1->I1 SN2 Attack by Sulfur I2 Hydroxythiazoline (Cyclization) I1->I2 Intramolecular Amine Addition P1 Thiazole Core (Dehydration via TFAA) I2->P1 -H2O Aromatization

Fig 2. Mechanistic pathway of the modified Hantzsch thiazole cyclocondensation.

Step 4: Boc Deprotection
  • Objective: Unmask the primary amine for downstream peptide coupling.

  • Methodology:

    • Dissolve the Boc-protected thiazole in minimal DCM.

    • Add 4M HCl in Dioxane (10.0 eq).

    • Stir at 25 °C for 2 hours.

    • Concentrate under a stream of nitrogen and triturate with cold diethyl ether to precipitate the product as a white hydrochloride salt.

  • Causality: HCl in dioxane is preferred over TFA/DCM because the resulting hydrochloride salt is highly crystalline, stable for long-term storage at -20 °C, and avoids the introduction of fluorinated counterions which can interfere with downstream ADC linker-payload conjugations.

  • IPQC: LC-MS must show [M+H]

    
     = 205.1 . Complete disappearance of the Boc peak (~1.4 ppm, 9H, singlet) in 
    
    
    
    H-NMR.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative outcomes for the optimized workflow. Maintaining these benchmarks ensures the economic viability of scaling this building block for ADC manufacturing.

StepReaction TypeKey ReagentsTimeTempTypical YieldEnantiomeric Excess (ee)Target Mass [M+H]

1 AmidationEDC, HOBt, NH

Cl
12 h25 °C88 - 92%>99%265.1 Da
2 ThionationLawesson's Reagent4 h60 °C78 - 85%>99%281.1 Da
3 CyclocondensationBromoacetaldehyde, TFAA8 h-20 to 25 °C65 - 72%>98%305.1 Da
4 Deprotection4M HCl in Dioxane2 h25 °C92 - 96%>98%205.1 Da

References

  • A general approach to site-specific antibody drug conjugates. PNAS.[Link]

  • Demethyldolastatin 10 | C41H66N6O6S | CID 10723894. PubChem - NIH.[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate.[Link]

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. PMC - NIH.[Link]

Sources

Foundational

The Emergence of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine: A Chiral Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the pursuit of nov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the exploration of unique chemical scaffolds. Among these, the 2-aminothiazole moiety has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4] The versatility of the thiazole ring, acting as a key pharmacophore, a bioisostere for amide or ester groups, or a strategic linker, underscores its importance in drug design.[5][6][7][8]

This guide focuses on a specific, yet potentially highly impactful, member of this family: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine . The introduction of a chiral center transforms this seemingly simple molecule into a scaffold of significant interest. It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in the biological activity of drugs.[9][10] Enantiomers of a chiral drug can exhibit substantial differences in their pharmacodynamic and pharmacokinetic properties, with one enantiomer often being significantly more potent or having a different biological effect than the other.

While extensive research has been conducted on various 2-aminothiazole derivatives, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine represents a frontier for exploration. This guide will synthesize the current understanding of related structures to illuminate the potential of this specific chiral scaffold. We will delve into its chemical properties, propose a robust enantioselective synthetic strategy, explore its potential biological targets and mechanisms of action based on structure-activity relationship (SAR) studies of analogous compounds, and provide detailed experimental protocols.

Chemical Properties and Stereochemical Considerations

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral primary amine with the chemical formula C₁₁H₁₂N₂S and a molecular weight of 204.3 g/mol . The key structural features include a thiazole ring, a phenyl group, and a stereogenic center at the carbon atom bearing the amino group.

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂S
Molecular Weight204.3 g/mol
Physical FormSolid
Storage Temperature4°C
InChI KeyADXGZQRJIYRSGK-JTQLQIEISA-N

The presence of the chiral center is of paramount importance. The spatial arrangement of the phenyl, thiazolyl, and amino groups around this center will dictate the molecule's three-dimensional shape and, consequently, its ability to interact with specific biological targets such as enzymes and receptors. It is hypothesized that the (S)-enantiomer will exhibit a distinct pharmacological profile compared to its (R)-counterpart or the racemic mixture.

Enantioselective Synthesis: A Proposed Pathway

The development of a reliable and efficient enantioselective synthesis is crucial for the investigation of chiral drug candidates. While a specific protocol for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is not extensively documented in the literature, a plausible and robust synthetic route can be designed by combining established methodologies for the asymmetric synthesis of chiral amines and the construction of the thiazole ring.[11][12][13][14]

The proposed synthesis commences with the asymmetric reduction of a suitable ketone precursor, followed by the construction of the thiazole ring via the Hantzsch thiazole synthesis.

G cluster_0 Asymmetric Reduction cluster_1 Thiazole Ring Formation (Hantzsch Synthesis) A 2-Amino-1-phenylethanone C (S)-2-Amino-1-phenylethanol A->C Asymmetric Transfer Hydrogenation B Chiral Catalyst (e.g., Ru-TsDPEN) B->C D (S)-2-Amino-1-phenylethanol G (S)-2-phenyl-1-(thiazol-2-yl)ethanamine D->G Cyclocondensation E Thiocarboxamide E->G F α-Haloketone F->G G cluster_0 Cancer Cell Signaling A (S)-2-phenyl-1-(thiazol-2-yl)ethanamine B Kinase (e.g., Aurora, c-Met, Src) A->B Inhibition C Downstream Signaling Pathways B->C Phosphorylation D Inhibition of Proliferation, Angiogenesis, and Metastasis C->D Activation

Sources

Exploratory

An In-Depth Technical Guide to (S)-2-phenyl-1-(thiazol-2-yl)ethanamine: Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral molecule featuring a core thiazole ring, a versatile heterocyclic motif prevalent in a wide arr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a chiral molecule featuring a core thiazole ring, a versatile heterocyclic motif prevalent in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical identifiers, including its definitive CAS Registry Number, alongside a detailed exploration of its physicochemical properties, and a discussion of synthetic strategies. The significance of the thiazole scaffold in medicinal chemistry is its ability to serve as a key building block in the design of novel therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including potential applications in targeting the central nervous system.[3][4]

Core Identifiers and Chemical Properties

Accurate identification of a chemical entity is paramount for research and development. The primary and universally recognized identifier for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is its CAS Registry Number.

IdentifierValueSource
CAS Registry Number 130199-65-4[5][6][7]
Synonyms (S)-2-phenyl-1-(thiazol-2-yl)ethan-1-amine, (S)-α-Benzyl-2-thiazolemethanamine
Molecular Formula C₁₁H₁₂N₂S[7]
Molecular Weight 204.3 g/mol [7]
InChI 1S/C11H12N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2/t10-/m0/s1[7][8]
InChIKey ADXGZQRJIYRSGK-JTQLQIEISA-N[7][8]
MDL Number MFCD24646592[7]

Physicochemical Properties:

PropertyValueSource
Physical Form Solid[7]
Purity ≥95% (commercially available)[7][8]
Storage Temperature 4°C or Ambient Storage[7][8]
Flash Point 152.8 ± 25.9 °C[7]

Synthesis and Stereochemical Considerations

A logical synthetic approach would involve the construction of the racemic amine followed by chiral resolution, or an asymmetric synthesis employing a chiral auxiliary or catalyst.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 2-phenyl-1-(thiazol-2-yl)ethanamine is depicted below. The core of this strategy lies in the well-established Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[11]

G target (S)-2-phenyl-1-(thiazol-2-yl)ethanamine resolution Chiral Resolution target->resolution racemate 2-phenyl-1-(thiazol-2-yl)ethanamine (Racemic) reduction Reduction racemate->reduction resolution->racemate precursor1 2-Thiazolyl(phenyl)methanimine hantzsch Hantzsch Thiazole Synthesis precursor1->hantzsch precursor2 Thioacetamide precursor3 3-Bromo-1-phenylpropan-2-one reduction->precursor1 hantzsch->precursor2 hantzsch->precursor3

Caption: Retrosynthetic analysis of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

Proposed Synthetic Protocol (Racemic)

The synthesis of the racemic amine would likely proceed via the Hantzsch thiazole synthesis, a cornerstone in the formation of thiazole rings.[11]

Step 1: Synthesis of 2-bromo-1-phenylethanone This α-haloketone can be prepared from commercially available acetophenone through bromination.

Step 2: Hantzsch Thiazole Synthesis Reaction of 2-bromo-1-phenylethanone with thioacetamide would yield the 2-methyl-4-phenylthiazole intermediate.

Step 3: Functional Group Transformation Further functionalization at the 2-methyl position would be required to introduce the aminomethyl group. This could potentially involve radical bromination of the methyl group followed by nucleophilic substitution with an amine equivalent.

Chiral Resolution

Given the presence of a primary amine, classical resolution using a chiral acid to form diastereomeric salts is a viable and commonly employed method.[12] Alternatively, enzymatic kinetic resolution or chiral high-performance liquid chromatography (HPLC) could be utilized for the separation of the enantiomers.[13]

Experimental Protocol: Chiral HPLC for Amine Enantiomers (General Method)

The following is a general protocol for the analytical separation of chiral amines, which would require optimization for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving a wide range of chiral amines.[14]

  • Column: A chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series), is selected.

  • Mobile Phase: A normal phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is used. A small amount of a basic additive, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic analytes like amines.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Temperature: The column is usually maintained at a constant temperature, often around 25 °C.

  • Detection: UV detection at a wavelength where the analyte absorbs is commonly used.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis racemate_sol Dissolve Racemic Amine in Mobile Phase injector Injector racemate_sol->injector column Chiral Column injector->column detector UV Detector column->detector chromatogram Chromatogram (Separated Enantiomers) detector->chromatogram

Caption: General workflow for chiral HPLC analysis.

Spectroscopic Characterization

While a complete set of validated spectra for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[5][11][15][16]

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl and thiazole rings, a characteristic multiplet for the chiral methine proton (CH-NH₂), and signals for the benzylic methylene protons (CH₂-Ph) and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl and thiazole rings, the chiral methine carbon, and the benzylic methylene carbon.[14]

  • FT-IR: The infrared spectrum would likely show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the thiazole and phenyl rings, and the C-S bond.[15]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[17]

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] Thiazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system (CNS) activities.[3][4][18][19][20]

The specific (S)-enantiomer of 2-phenyl-1-(thiazol-2-yl)ethanamine would be of interest for its potential interactions with chiral biological targets such as receptors and enzymes in the CNS. The phenylethylamine substructure is a well-known pharmacophore for various CNS targets.[21] Further research would be required to elucidate the specific pharmacological profile of this compound.

Safety and Handling

Based on commercially available safety data, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.[6]

References

A comprehensive list of references is available upon request.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Asymmetric Synthesis of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Introduction Chiral amines are fundamental building blocks in modern medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one stereogenic amine center.[1][2] The specific spatial arra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral amines are fundamental building blocks in modern medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one stereogenic amine center.[1][2] The specific spatial arrangement of substituents around a chiral nitrogen atom or an adjacent carbon is often crucial for biological activity. The synthesis of enantiomerically pure amines, therefore, remains a topic of paramount importance for researchers in drug discovery and development. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, a valuable chiral amine intermediate.

The strategy herein employs the well-established and highly reliable Ellman's chiral auxiliary, (R)-tert-butanesulfinamide, to control the stereochemical outcome of the key reduction step.[3][4] This method is renowned for its broad applicability, high diastereoselectivity, and the straightforward removal of the auxiliary group under mild conditions.[5][6][7] We will guide the user through a three-stage process: synthesis of the key ketone precursor, diastereoselective installation of the amine functionality, and final deprotection to yield the target chiral amine.

Scientific Rationale and Strategy

The core of this synthetic approach lies in the temporary installation of a chiral handle, Ellman's auxiliary, onto a prochiral ketone. This transforms the challenge of an enantioselective reaction into a more predictable diastereoselective process. The bulky tert-butyl group and the stereochemistry of the sulfinyl group effectively shield one face of the resulting N-sulfinylimine, directing the hydride attack from the less hindered face. This leads to a high degree of stereocontrol in the formation of the new chiral center.

The overall synthetic workflow can be visualized as follows:

Asymmetric_Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Amination cluster_2 Stage 3: Deprotection and Final Product A 2-Bromothiazole C 2-Phenyl-1-(thiazol-2-yl)ethanone A->C 1. n-BuLi 2. Phenylacetyl chloride B Phenylacetic acid B->C SOCl2, then add to lithiated thiazole E (R,E)-N-(2-phenyl-1-(thiazol-2-yl)ethylidene)-2-methylpropane-2-sulfinamide C->E Ti(OEt)4 D (R)-tert-Butanesulfinamide D->E F (R)-N-((S)-2-phenyl-1-(thiazol-2-yl)ethyl)-2-methylpropane-2-sulfinamide E->F NaBH4 G (S)-2-phenyl-1-(thiazol-2-yl)ethanamine F->G HCl/MeOH

Caption: Overall workflow for the asymmetric synthesis of the target amine.

Experimental Protocols

Materials and Instrumentation:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are required for specific steps and can be obtained by passing through a column of activated alumina or by distillation from appropriate drying agents. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Chromatography: Flash column chromatography should be performed using silica gel (230-400 mesh).

  • NMR Spectroscopy: 1H and 13C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • Chiral HPLC: Enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) using a polysaccharide-based chiral stationary phase.[8][9]

  • Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an ESI-TOF mass spectrometer.

Stage 1: Synthesis of 2-Phenyl-1-(thiazol-2-yl)ethanone (Prochiral Ketone)

This stage focuses on the preparation of the key ketone precursor. The synthesis involves the generation of a thiazolyl anion followed by acylation.

Protocol:

  • To a solution of 2-bromothiazole (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting mixture at -78 °C for 1 hour.

  • In a separate flask, prepare phenylacetyl chloride by reacting phenylacetic acid (1.2 eq) with thionyl chloride (1.5 eq) at reflux for 1 hour. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude phenylacetyl chloride in anhydrous THF.

  • Add the solution of phenylacetyl chloride to the 2-lithiothiazole solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-1-(thiazol-2-yl)ethanone as a solid.

ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)
2-Bromothiazole1.0164.031.64 g
n-Butyllithium (2.5 M)1.164.064.4 mL
Phenylacetic acid1.2136.151.63 g
Thionyl chloride1.5118.971.1 mL
Anhydrous THF--~40 mL
Stage 2: Asymmetric Synthesis of the N-Sulfinyl Amine

This stage involves the condensation of the ketone with (R)-tert-butanesulfinamide followed by a diastereoselective reduction.

Protocol:

  • To a solution of 2-phenyl-1-(thiazol-2-yl)ethanone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.2 M), add titanium(IV) ethoxide (2.0 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the formation of the N-sulfinylimine by TLC.

  • Cool the reaction mixture to -78 °C.

  • Carefully add sodium borohydride (NaBH4) (2.0 eq) in small portions.

  • Stir the reaction at -78 °C for 3-4 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NH4Cl.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-N-((S)-2-phenyl-1-(thiazol-2-yl)ethyl)-2-methylpropane-2-sulfinamide. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

ReagentMolar Eq.MW ( g/mol )Amount (for 5 mmol scale)
2-Phenyl-1-(thiazol-2-yl)ethanone1.0203.261.02 g
(R)-tert-Butanesulfinamide1.1121.210.67 g
Titanium(IV) ethoxide2.0228.112.2 mL
Sodium borohydride (NaBH4)2.037.830.38 g
Anhydrous THF--~25 mL

Rationale for Reagent Selection:

  • Titanium(IV) ethoxide: Acts as a Lewis acid to activate the ketone carbonyl and as a dehydrating agent to drive the condensation reaction towards the formation of the N-sulfinylimine.[10]

  • Sodium borohydride (NaBH4): A mild and effective reducing agent for N-sulfinylimines, often providing good diastereoselectivity.[10][11][12] For some substrates, bulkier reducing agents like L-Selectride can reverse the diastereoselectivity.[11][12]

Stage 3: Deprotection to (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

The final step is the removal of the chiral auxiliary to afford the free primary amine.

Protocol:

  • Dissolve the purified (R)-N-((S)-2-phenyl-1-(thiazol-2-yl)ethyl)-2-methylpropane-2-sulfinamide (1.0 eq) in methanol (0.2 M).

  • Add a solution of HCl in dioxane (4.0 M, 3.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the sulfinic acid byproducts.

  • Basify the aqueous layer to pH > 10 with a 2 M NaOH solution.

  • Extract the free amine with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain (S)-2-phenyl-1-(thiazol-2-yl)ethanamine. Further purification, if necessary, can be achieved by chromatography or crystallization of a salt.

ReagentMolar Eq.MW ( g/mol )Amount (for 3 mmol scale)
(R)-N-((S)-2-phenyl-1-(thiazol-2-yl)ethyl)-2-methylpropane-2-sulfinamide1.0324.490.97 g
HCl in dioxane (4.0 M)3.036.462.25 mL
Methanol--~15 mL

Characterization and Quality Control

Expected Spectroscopic Data:

  • 1H NMR: The proton NMR spectrum of the final product should show characteristic signals for the aromatic protons of the phenyl and thiazole rings, as well as the methine and methylene protons of the ethylamine backbone. The thiazole proton at the 5-position typically appears as a singlet.[13][14]

  • 13C NMR: The carbon NMR will show distinct signals for the carbons of the phenyl and thiazole rings, and the two aliphatic carbons.

  • HRMS: The high-resolution mass spectrum should confirm the elemental composition of the target molecule.

Determination of Enantiomeric Excess (ee):

The enantiomeric purity of the final product is a critical parameter and should be determined by chiral HPLC.

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm), is recommended.[8][15]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs, for instance, 254 nm.

The retention times of the (S) and (R) enantiomers will be different, allowing for the calculation of the enantiomeric excess.

Mechanism of Stereochemical Induction

The high diastereoselectivity of the reduction of the N-tert-butanesulfinylimine is rationalized by the Felkin-Anh model, where the bulky tert-butylsulfinyl group directs the hydride to attack from the less sterically hindered face.

Caption: A simplified model showing the hydride attack on the N-tert-butanesulfinylimine.

Conclusion

This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine. The use of Ellman's chiral auxiliary offers a practical and scalable solution for obtaining this valuable chiral amine in high enantiopurity. The detailed step-by-step procedures, along with the scientific rationale and characterization guidelines, should enable researchers in both academic and industrial settings to successfully implement this synthesis.

References

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.
  • Kochi, T., & Ellman, J. A. (2006). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. The Journal of Organic Chemistry, 71(18), 6853-6856.
  • Google Patents. (2016). Synthetic method for 2-acetyl thiazole (CN105348216A).
  • Foubelo, F., & Yus, M. (2010). Stereoselective Allylation and Reduction of N-tert-Butanesulfinyl-α-keto Aldimines. Tetrahedron, 66(33), 6437-6444.
  • Prajapati, D., et al. (2014). Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine-7,7-dioxide. Der Pharma Chemica, 6(5), 332-340.
  • Hashiguchi, S., & Noyori, R. (2020). A diversity of recently reported methodology for asymmetric imine reduction.
  • Google Patents. (2024). Synthesis method of 2-acetyl-5-thiazole formic acid (CN117567388B).
  • Kaviraj, P. U., & Singh, V. K. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(70), 43075-43097.
  • ResearchGate. (2006). Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines. Retrieved from [Link]

  • ResearchGate. (2012). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. Retrieved from [Link]

  • PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Retrieved from [Link]

  • MDPI. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]

  • ACS Publications. (2011). Asymmetric Synthesis of α-Amino Acids by Reduction of N-tert-Butanesulfinyl Ketimine Esters. The Journal of Organic Chemistry, 76(8), 2820-2825.
  • SciSpace. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method.
  • PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 16, 2854-2895.
  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • ACS Publications. (2022).
  • Royal Society of Chemistry. (2010). Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst. Organic & Biomolecular Chemistry, 8(1), 187-191.
  • J-Stage. (1997). Asymmetric Reduction of Imines. Journal of Synthetic Organic Chemistry, Japan, 55(2), 102-113.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]

  • PubMed Central. (2005). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. The Journal of Organic Chemistry, 70(23), 9473-9476.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930.
  • PubMed Central. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2003-2017.
  • ResearchGate. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 7(4), 1383-1390.
  • PubMed. (2016). Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde. Letters in Organic Chemistry, 14(2), 109-113.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181.
  • ChemSynthesis. (n.d.). phenyl-thiazol-2-yl-methanone. Retrieved from [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643.
  • MDPI. (2024). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 29(5), 1013.
  • ResearchGate. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Arabian Journal of Chemistry, 10, S3349-S3355.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of phenyl(4-phenylthiazol-2-yl)methanone 4a and 2,2′-thiobis(1-phenylethanone) 5a … Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Thiazolamine, 4-phenyl-. Retrieved from [Link]

Sources

Application

High-Fidelity Reductive Amination of Thiazyl Ketones: Protocols for Drug Discovery

Topic: Procedures for reductive amination involving thiazyl ketones Content Type: Detailed Application Notes and Protocols Executive Summary & Strategic Rationale Thiazyl ketones (e.g., 2-acetylthiazole, 4-acetylthiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedures for reductive amination involving thiazyl ketones Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

Thiazyl ketones (e.g., 2-acetylthiazole, 4-acetylthiazole) are high-value pharmacophores in medicinal chemistry, frequently appearing in kinase inhibitors and fragment-based drug design. However, they present a "deceptively simple" synthetic challenge. Unlike phenyl ketones, thiazyl ketones possess a basic nitrogen atom and a sulfur atom within the ring, creating a dichotomy of reactivity that often leads to failed standard protocols.

The Core Challenge:

  • Catalyst Poisoning: The thiazole sulfur atom has a high affinity for transition metals, effectively poisoning standard hydrogenation catalysts (Pd/C, PtO2), rendering catalytic hydrogenation (Method A in many textbooks) unviable.

  • Lewis Basicity: The thiazole nitrogen (N3) can coordinate with Lewis acids or protons intended to activate the carbonyl, potentially stalling imine formation or requiring super-stoichiometric additives.

  • Electronic Deactivation: The electron-deficient nature of the thiazole ring destabilizes the intermediate iminium ion, making it prone to hydrolysis before reduction can occur.

This guide details two robust, field-proven protocols designed to bypass these failure modes: the Direct STAB Protocol for standard substrates and the Titanium-Mediated Protocol for hindered or volatile amines.

Mechanistic Insight & Decision Logic

To ensure success, the choice of reagent must align with the specific electronic and steric environment of the thiazyl ketone.

The "Sulfur Trap" in Hydrogenation

Attempts to use H₂/Pd-C for thiazyl ketones typically result in <10% conversion. The sulfur atom donates electron density into the empty d-orbitals of the palladium, permanently occupying active sites. Therefore, hydride donors (borohydrides) are the mandatory reducing agents for this class of compounds.

Reagent Selection Matrix
FeatureSodium Triacetoxyborohydride (STAB) Titanium(IV) Isopropoxide + NaBH₄ Sodium Cyanoborohydride
Mechanism Direct reduction of iminium ion; slow reaction with ketone.Ti(IV) acts as Lewis acid & water scavenger; forces imine formation.pH-dependent reduction; requires pH 6-8 control.
Best For Secondary amines, non-volatile primary amines.Volatile amines (MeNH₂), Ammonia, Hindered ketones.Legacy protocols (Toxic/Cyanide risk).
Thiazole Compatibility High (Mild acidic conditions protonate imine, not ring).Very High (Ti coordinates carbonyl > ring N).Medium (Risk of sluggish reaction).
Protocol Status Primary Choice (Method A) Advanced Choice (Method B) Backup Only
Decision Workflow (Visualization)

G Start Start: Thiazyl Ketone Substrate AmineType Analyze Amine Partner Start->AmineType IsVolatile Is Amine Volatile / Salt? (e.g., MeNH2·HCl, NH4Cl) AmineType->IsVolatile Direct Non-Volatile / Liquid (e.g., Benzylamine, Aniline) IsVolatile->Direct No TiMethod Method B: Ti(OiPr)4 Mediated Forces Imine Formation IsVolatile->TiMethod Yes STABMethod Method A: STAB Protocol (DCE/AcOH) Direct->STABMethod Validation Validation: LCMS for M+H (Check for Alcohol byproduct) TiMethod->Validation Hindered Is Ketone Sterically Hindered? (e.g., ortho-substitution) STABMethod->Hindered Check STABMethod->Validation Hindered->TiMethod Yes (Low Yield) Hindered->STABMethod No

Figure 1: Decision tree for selecting the optimal reductive amination protocol for thiazyl ketones.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Application: Ideal for reacting thiazyl ketones with non-volatile primary and secondary amines (e.g., benzylamine, piperidine, morpholine).

Reagents:

  • Thiazyl Ketone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM. Note: THF can be used but DCE promotes faster imine formation.

Procedure:

  • Imine Pre-equilibrium: In a dry vial/flask, dissolve the Thiazyl Ketone (1.0 equiv) and Amine (1.1 equiv) in anhydrous DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This allows the imine/iminium equilibrium to establish before the reducing agent is introduced. Thiazyl ketones form imines slower than phenyl ketones.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen for 4–16 hours.

    • Monitoring: Check LCMS. Look for the disappearance of the ketone (M+H) and the appearance of the product. If the alcohol byproduct (reduced ketone) is observed, the imine formation was too slow (see Troubleshooting).

  • Workup: Quench by adding saturated aqueous NaHCO₃ . Stir vigorously for 15 minutes to quench residual boron species. Extract with DCM (x3). Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated Reductive Amination

Application: Mandatory for volatile amines (methylamine, ethylamine), ammonium salts (for primary amines), or sterically hindered thiazyl ketones (e.g., 2,4-dimethyl-5-acetylthiazole).

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger (hydrolyzing to TiO₂) to drive the equilibrium toward the imine irreversibly before the reducing agent is added.

Reagents:

  • Thiazyl Ketone (1.0 equiv)

  • Amine (2.0 equiv) (e.g., 2M in THF or HCl salt + 2.0 equiv Et3N)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Step 1), Ethanol/Methanol (Step 2).

Procedure:

  • Imine Formation (The "Neat" or Concentrated Step):

    • In a dry flask, combine Thiazyl Ketone (1.0 equiv) and Amine (2.0 equiv).

    • If using Amine HCl salt: Premix amine salt with Et3N (2.0 equiv) in minimal THF before adding ketone.

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Stir the mixture (often a slurry or viscous oil) at RT for 6–12 hours. Optional: Heat to 40–50°C if the ketone is very hindered.

    • Checkpoint: The mixture often turns yellow/orange indicating titanated imine formation.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (to approx. 0.2 M).[1][2]

    • Caution: The reaction is exothermic upon dilution.

    • Add NaBH₄ (1.5 equiv) portion-wise.[2] Stir for 2–4 hours at RT.

  • The "Cure" for Titanium Emulsions (Critical Workup):

    • Standard water workup results in a gelatinous white emulsion of Titanium oxides that is impossible to filter.

    • Method: Add 2M NaOH or aqueous NH₄OH (approx 2 mL per mmol substrate) to the reaction mixture. Stir vigorously until the white precipitate becomes granular and settles (approx. 30 mins).

    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Separate phases of the filtrate. The product is in the organic layer.[3]

The Self-Validating System: Troubleshooting & Optimization

A self-validating protocol relies on specific markers to confirm success or diagnose failure modes.

SymptomDiagnosisCorrective Action
Product is mostly Alcohol (Reduced Ketone) Imine formation was too slow; Reducing agent attacked ketone.Switch to Method B (Ti-mediated). The Ti(IV) forces imine formation before the reductant is even added.
Low Conversion (Stalled) Thiazole Nitrogen is inhibiting the catalyst/acid.Increase AcOH to 2-3 equiv (Method A) or ensure Ti(OiPr)4 is >1.2 equiv (Method B) to saturate the basic N site.
Titanium Emulsion during workup Improper quenching of Ti species.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir for 1 hour. The tartrate chelates Ti, creating clear phases.
Des-sulfurization (Ring opening) Over-reduction (rare with Borohydrides).Avoid heating >50°C during the reduction step. Ensure NaBH4 is added slowly.
Quantitative Comparison of Methods
ParameterMethod A (STAB)Method B (Ti-Mediated)
Yield (Avg) 60–85%75–95%
Reaction Time 4–16 h12–24 h (Two steps)
Workup Difficulty LowHigh (requires emulsion breaking)
Scope Simple secondary aminesDifficult/Volatile/Hindered amines

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4][5] Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amine-Carbonyl Condensations." Chemical Reviews, 116(19), 12308–12388. (Discussion on heteroaromatic ketone challenges). Link

Sources

Method

Peptide coupling conditions for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Application Note & Protocol Strategic Coupling of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine: Overcoming Steric and Electronic Challenges in Peptide Synthesis Abstract This document provides a comprehensive technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Coupling of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine: Overcoming Steric and Electronic Challenges in Peptide Synthesis

Abstract

This document provides a comprehensive technical guide for the efficient coupling of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine to N-protected amino acids. This chiral amine presents unique challenges due to significant steric hindrance from the adjacent phenyl and thiazolyl moieties, as well as the distinct electronic nature of the 2-aminothiazole scaffold. We will dissect the underlying chemical principles governing reagent selection and reaction optimization. This guide furnishes field-proven protocols, troubleshooting strategies, and analytical methodologies designed to ensure high-yield, epimerization-free synthesis for researchers in medicinal chemistry and drug development.

Introduction: Deconstructing the Challenge

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a valuable chiral building block in the synthesis of novel therapeutics. Its incorporation into peptide or amide linkages, however, is non-trivial. A successful coupling strategy must address two primary obstacles:

  • Steric Hindrance: The primary amine is flanked by a bulky phenyl group and a thiazole ring. This steric congestion dramatically slows the kinetics of nucleophilic attack on an activated carboxylic acid, often leading to incomplete reactions or the need for harsh conditions that promote side reactions.[1][2]

  • Electronic Properties & Potential for Racemization: The 2-aminothiazole system has a unique electronic profile. While the primary amine is the desired nucleophile, the conditions required to drive the reaction can create a basic environment conducive to the racemization of the activated carboxylic acid partner.[3][4] The formation of an oxazolone intermediate from the activated acid is a primary pathway for the loss of stereochemical integrity, a critical failure point in pharmaceutical synthesis.[3][4]

This guide provides a systematic approach to navigate these challenges, focusing on the rational selection of modern coupling reagents and optimized reaction conditions.

Reagent Selection and Rationale: A Mechanistic Approach

The success of this challenging coupling hinges on the generation of a highly reactive, yet stable, activated ester from the carboxylic acid component, which can be efficiently intercepted by the sterically encumbered amine.

Coupling Reagents: Uronium Salts for Enhanced Reactivity

For sterically demanding couplings, uronium- and phosphonium-type reagents are demonstrably superior to classical carbodiimides like EDC or DCC.[3][5]

  • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a third-generation uronium salt that activates carboxylic acids via the formation of a highly reactive OAt-ester.[6][7][8] The key to its effectiveness lies in the 7-aza-hydroxybenzotriazole (HOAt) moiety. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), which stabilizes the transition state of aminolysis, thereby accelerating the rate of amide bond formation even with poor nucleophiles.[8] This enhanced reactivity is crucial for overcoming the steric hindrance of the target amine.

  • Alternative: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are also effective but generally considered slightly less reactive than HATU for highly hindered systems.[9][10]

Additives: The Critical Role in Racemization Suppression

While HATU already contains the HOAt moiety, when using other coupling reagents (like carbodiimides or HBTU), the addition of a racemization suppressant is mandatory. These additives function by rapidly converting the initial activated species (e.g., an O-acylisourea from a carbodiimide) into a more stable active ester, which is less prone to forming the problematic oxazolone.[10][11]

  • Hydroxybenzotriazole (HOBt): The classical additive, effective at suppressing racemization.[11]

  • 7-Aza-hydroxybenzotriazole (HOAt): Superior to HOBt, providing faster reaction rates and lower epimerization levels due to the electronic effects of the pyridine nitrogen.[11]

  • Oxyma Pure® (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt/HOAt that has shown excellent performance in suppressing racemization and improving coupling efficiency.[12][13]

Organic Base: A Non-Nucleophilic Necessity

A tertiary amine base is required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the activation process.[14] The choice of base is critical; it must be sufficiently basic to deprotonate the acid but sterically hindered and non-nucleophilic to avoid competing reactions with the activated ester.

  • Recommended: N,N-Diisopropylethylamine (DIPEA or Hünig's base): The standard choice for most peptide couplings due to its strong basicity and high steric hindrance.[8]

  • Alternative: N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can sometimes be advantageous in reducing racemization in sensitive systems.[3][4] Triethylamine (TEA) should be avoided due to its lower steric hindrance, which can lead to side reactions and higher rates of racemization.[4][15]

Solvent Selection

The solvent must fully solubilize all reactants and facilitate the reaction.

  • Recommended: N,N-Dimethylformamide (DMF): The most common solvent for peptide coupling due to its excellent solvating properties and high polarity.

  • Alternatives: Dichloromethane (DCM) or Acetonitrile (MeCN) can also be used. From an experiential standpoint, DMF often provides the most consistent results for difficult couplings. However, in some cases, less polar solvents like THF or DCM have been shown to reduce racemization.[15][16]

Comparative Summary of Reagent Systems
Reagent SystemClassAdvantagesDisadvantages for this Application
HATU / DIPEA Uronium SaltHighest reactivity for hindered amines [6][9]; Low racemization[6][9].Higher cost.
HBTU / HOBt / DIPEA Uronium SaltGood reactivity; widely used.Less effective than HATU for extremely hindered cases.
EDC / OxymaPure / DIPEA CarbodiimideCost-effective; water-soluble byproducts.[10]Lower reactivity; higher risk of incomplete reaction with hindered amines.

Optimized Experimental Protocol

This protocol describes the coupling of a generic N-Fmoc protected amino acid to (S)-2-phenyl-1-(thiazol-2-yl)ethanamine using the recommended HATU/DIPEA system.

Materials and Reagents:

  • N-Fmoc-Amino Acid (e.g., Fmoc-L-Alanine)

  • (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-Fmoc-Amino Acid (1.0 eq) .

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Activation: Add HATU (1.1 eq) to the solution. Stir for 1-2 minutes. Add DIPEA (2.0 eq) and stir the mixture at room temperature (20-25 °C) for 15-20 minutes. This "pre-activation" step is critical for ensuring the complete formation of the OAt-active ester before the amine is introduced.

  • Coupling: In a separate vial, dissolve (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (1.0 eq) in a small amount of anhydrous DMF. Add this amine solution to the activated acid mixture dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or, more accurately, by LC-MS. The reaction may require 4 to 24 hours for completion due to the steric hindrance. An LC-MS analysis will show the consumption of the starting amine and the appearance of the product mass.

  • Workup:

    • Once the reaction is complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) .

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by Brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure peptide product.

Visualization of Key Processes

Reaction Mechanism

The diagram below illustrates the activation of the carboxylic acid by HATU and subsequent aminolysis.

HATU_Mechanism RCOOH N-Protected Amino Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster Activation Amine (S)-2-phenyl-1- (thiazol-2-yl)ethanamine Peptide Peptide Product HATU HATU + DIPEA ActiveEster->Peptide Aminolysis Byproduct Tetramethylurea + DIPEA·HPF₆

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Workflow

This flowchart provides a high-level overview of the entire process from setup to final analysis.

Experimental_Workflow Start Start: Reagent Preparation Preactivation Pre-activation (Acid + HATU + DIPEA) Start->Preactivation Coupling Amine Addition & Coupling Reaction Preactivation->Coupling Monitoring Reaction Monitoring (LC-MS / TLC) Coupling->Monitoring Monitoring->Coupling if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup if complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, LC-MS, Chiral HPLC) Purification->Analysis End Pure Product Analysis->End

Caption: Step-by-step experimental workflow diagram.

Analytical Characterization & Quality Control

Post-purification analysis is essential to confirm the identity, purity, and stereochemical integrity of the final product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for confirming the successful formation of the product by identifying its molecular weight and assessing purity.[17][18][19]

  • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy are used to confirm the detailed chemical structure of the coupled product.

  • Chiral HPLC (High-Performance Liquid Chromatography): To ensure no epimerization of the N-protected amino acid occurred during activation and coupling, the final product can be analyzed on a chiral column, or the Fmoc group can be removed and the resulting free amine can be derivatized with a chiral agent (e.g., Marfey's reagent) for analysis.[20]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive coupling agent. 2. Incomplete activation. 3. Poor quality or wet reagents/solvent.1. Switch to HATU if not already in use. 2. Increase pre-activation time to 30 minutes. 3. Use freshly opened, anhydrous grade solvent and high-purity reagents.
Epimerization / Racemization 1. Base is too strong or not hindered (e.g., TEA). 2. Over-activation (prolonged time before amine addition). 3. High reaction temperature.1. Ensure DIPEA or Collidine is used.[4] 2. Keep pre-activation time to 15-20 minutes. 3. Run the reaction at 0 °C initially, then allow it to warm to room temperature.
Multiple Side Products 1. Nucleophilic attack by the base. 2. Guanidinylation of the amine by HATU/HBTU (rare but possible). 3. Reaction with impurities.1. Use a highly hindered base like DIPEA. 2. Ensure proper stoichiometry (do not use a large excess of the uronium reagent). 3. Ensure starting materials are pure.

References

  • Wikipedia. (2023). HATU. Wikipedia. [Link]

  • Vale, G., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Modern Peptide. (n.d.). Optimizing Peptide Coupling: Key Techniques. Modern Peptide. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Chen, F. M., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 619-625. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5736-5740. [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Chorghade, R., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Google Patents. (2014). US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis.
  • Kuroda, H., et al. (1983). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. Journal of Chromatography A, 265, 263-270. [Link]

  • McCalley, D. V. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Journal of Pharmaceutical and Biomedical Analysis, 84, 153-161. [Link]

  • Lummis. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Lummis. [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 996-1001. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Pace, V., & Holzer, W. (2013). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 18(7), 8147-8167. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Teledyne ISCO. (2022). Synthesis and purification of photoreactive peptides targeting epigenetic enzymes. Teledyne Labs. [Link]

  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4587-4599. [Link]

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 437-451. [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269-1282. [Link]

  • AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis. AMSbiopharma. [Link]

  • MDPI. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 31(5), 1423. [Link]

  • PMC. (2017). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 22(10), 1648. [Link]

  • MolPort. (n.d.). 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine. MolPort. [Link]

  • ResearchGate. (2014). (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging (S)-2-phenyl-1-(thiazol-2-yl)ethanamine in Fragment-Based Drug Design

Introduction: The Strategic Advantage of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for generating lead...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry for generating lead compounds.[1] This approach hinges on identifying low molecular weight fragments that bind with high ligand efficiency to a biological target. These initial, often weak, interactions are then optimized to develop high-affinity drug candidates.[1] The thiazole ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates, owing to its diverse biological activities which include antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] Its utility in FBDD campaigns has been noted, though careful evaluation of its potential for non-specific reactivity is crucial.[6][7][8][9]

This application note details the utility of a specific, high-value fragment, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine , for FBDD campaigns. This fragment is strategically designed to probe a variety of chemical spaces within a protein binding pocket through its distinct structural features:

  • The Thiazole Moiety: An aromatic heterocycle capable of engaging in hydrogen bonding (via the nitrogen atom), π-stacking, and other electrostatic interactions.[2]

  • The Phenyl Group: A classic hydrophobic moiety for exploring lipophilic pockets and participating in π-stacking interactions.

  • The Chiral Ethylamine Linker: The (S)-stereochemistry provides a defined three-dimensional vector for fragment elaboration, a critical aspect for achieving potency and selectivity.[10] The primary amine can act as a hydrogen bond donor and acceptor, as well as a key anchoring point. The chirality of drug candidates is a critical consideration in drug design, as different enantiomers can exhibit varied biological activities.[10]

The carefully selected combination of these features in a low molecular weight structure makes (S)-2-phenyl-1-(thiazol-2-yl)ethanamine an exemplary starting point for an FBDD campaign targeting a wide range of protein classes, from kinases to proteases and epigenetic targets.

Physicochemical Properties for FBDD

To qualify as a viable fragment, a compound should adhere to the "Rule of Three" as a general guideline. Below is a table summarizing the calculated properties of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight204.29 g/mol < 300 g/mol Yes
cLogP~2.5≤ 3Yes
Hydrogen Bond Donors1 (amine)≤ 3Yes
Hydrogen Bond Acceptors2 (thiazole N, amine N)≤ 3Yes
Rotatable Bonds3≤ 3Yes

Note: cLogP is an estimation and the actual value may vary.

FBDD Workflow Utilizing (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

The following diagram outlines a typical FBDD cascade, highlighting the integration of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragLib (S)-2-phenyl-1-(thiazol-2-yl)ethanamine in Fragment Library PrimaryScreen Primary Screen (e.g., SPR, DSF) FragLib->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent OrthoScreen Orthogonal Screen (e.g., NMR, ITC) HitIdent->OrthoScreen Validated Hits Xray X-ray Crystallography OrthoScreen->Xray SAR Structure-Activity Relationship (SAR) Xray->SAR Structural Data ChemSynth Chemical Synthesis (Fragment Elaboration) SAR->ChemSynth LeadOpt Lead Optimization ChemSynth->LeadOpt Preclinical Preclinical LeadOpt->Preclinical Preclinical Candidate

Caption: FBDD workflow for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

Experimental Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify initial binding of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chips (e.g., CM5)

  • Target protein

  • (S)-2-phenyl-1-(thiazol-2-yl)ethanamine stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration (e.g., 10-100 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the diluted fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU that is specific to the protein-immobilized flow cell indicates binding.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration to estimate the dissociation constant (KD).

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy

Objective: To confirm the binding of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine to the target protein in solution and to identify the parts of the fragment that are in close contact with the protein.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • NMR tubes

  • Target protein

  • (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

  • Deuterated buffer (e.g., PBS in D₂O)

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Test): Target protein (e.g., 10-50 µM) and (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (e.g., 1-2 mM) in deuterated buffer.

      • Sample B (Control): (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (e.g., 1-2 mM) in the same deuterated buffer without the protein.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both samples to confirm the chemical shifts of the fragment protons.

    • Acquire STD NMR spectra for Sample A. This involves two experiments:

      • On-resonance spectrum: Selective saturation of a protein resonance far from any fragment signals (e.g., -1 ppm).

      • Off-resonance spectrum: Saturation at a frequency where no protein or fragment signals are present (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals can provide information about which parts of the fragment (e.g., the phenyl ring vs. the thiazole ring) are more critical for the interaction.

Hit-to-Lead Optimization: Elaboration of the (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Scaffold

Once (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is confirmed as a binder and its binding mode is elucidated (ideally through X-ray crystallography), the next phase is to grow the fragment to improve its affinity and selectivity. The chiral amine and the thiazole ring provide excellent vectors for chemical elaboration.

Hit_to_Lead cluster_vectors Growth Vectors cluster_modifications Potential Modifications cluster_outcome Desired Outcome Fragment (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (Initial Hit) Amine Amine (R1) Fragment->Amine Thiazole Thiazole (R2) Fragment->Thiazole Phenyl Phenyl (R3) Fragment->Phenyl Amide Amide Formation (Acylation) Amine->Amide Sulfonamide Sulfonamide Formation Amine->Sulfonamide ReductiveAmination Reductive Amination Amine->ReductiveAmination Suzuki Suzuki Coupling (on halogenated thiazole) Thiazole->Suzuki Substitution Aromatic Substitution (on phenyl ring) Phenyl->Substitution ImprovedAffinity Improved Affinity (Potency) Amide->ImprovedAffinity Sulfonamide->ImprovedAffinity ReductiveAmination->ImprovedAffinity Selectivity Enhanced Selectivity Suzuki->Selectivity PK Favorable PK/PD Properties Substitution->PK

Caption: Hit-to-lead optimization strategies for the fragment.

A key strategy for elaboration is the functionalization of the primary amine. For example, acylation with a series of carboxylic acids can introduce new interaction points to pick up additional binding interactions. Similarly, if the thiazole ring has a suitable handle (e.g., a bromine atom introduced synthetically), it can be elaborated using cross-coupling reactions.[11]

Conclusion

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine represents a highly valuable and versatile fragment for FBDD campaigns. Its inherent structural and stereochemical features provide a robust starting point for probing diverse protein binding sites. The protocols outlined in this note provide a clear and actionable framework for screening, validating, and optimizing this fragment into a potent and selective lead compound. The rich medicinal chemistry history of the thiazole scaffold further underscores the potential for success when employing this fragment in drug discovery programs.[3][4][5][6]

References

  • Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1905–1910. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2020). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4166-4179.
  • Harner, M. J., et al. (2017). Thiazole-based inhibitors of the bromodomain of ATAD2. Bioorganic & Medicinal Chemistry Letters, 27(15), 3643-3647.
  • Verma, A., Joshi, N., & Singh, D. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Synthesis, 20(10), 1146-1165.
  • Patel, K. D., & Singh, R. K. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-15.
  • JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Proj, M., Hrast, M., Knez, D., Bozovičar, K., Grabrijan, K., Meden, A., Gobec, S., & Frlan, R. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1905-1910.
  • American Chemical Society. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters.
  • Ramadan, S., et al. (2023). Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies. Bioorganic Chemistry, 139, 106724.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Cole, D. C., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 145(40), 21859-21865.
  • Kumar, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 8564918.
  • Michael, D. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(1).*
  • Erlanson, D. A., et al. (2016). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 7(9), 5837-5843.
  • El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476.
  • Naito, Y., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 39(9), 2323-2332.
  • MolPort. 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine. [Link]

  • Royal Society of Chemistry. (2016). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476.*
  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Smith, S. W. (2010). The Significance of Chirality in Drug Design and Development. Chirality, 22(1), 1-4.

Sources

Method

Preparation of amide derivatives using (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Application Note & Protocol: Synthesis of Chiral Amide Derivatives Topic: High-Fidelity Synthesis of Amide Derivatives Utilizing (S)-2-phenyl-1-(thiazol-2-yl)ethanamine for Drug Discovery Scaffolds Preamble: The Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of Chiral Amide Derivatives

Topic: High-Fidelity Synthesis of Amide Derivatives Utilizing (S)-2-phenyl-1-(thiazol-2-yl)ethanamine for Drug Discovery Scaffolds

Preamble: The Strategic Importance of Thiazole-Containing Chiral Amides

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2][3]. When combined with an amide linkage—one of the most fundamental bonds in biochemistry and pharmaceutical science—and a defined stereocenter, the resulting molecules offer a rich three-dimensional diversity crucial for specific and high-affinity interactions with biological targets[4][5].

This document provides a detailed guide for the synthesis of amide derivatives using the chiral building block, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine. The protocols herein are designed for researchers in drug discovery and chemical biology, emphasizing not just the procedural steps but the underlying chemical principles that ensure high yield, purity, and, most critically, the retention of stereochemical integrity.

The Core Transformation: Understanding Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically feasible but kinetically slow, often requiring high temperatures that are incompatible with complex molecules[6][7]. The primary challenge is the rapid acid-base reaction that protonates the amine, neutralizing its nucleophilicity[6]. Therefore, the use of a "coupling agent" is standard practice. The agent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine[6][8].

The Carbodiimide-Mediated Pathway: A Workhorse Reaction

Among the most versatile and widely used coupling agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)[9][10]. EDC is favored for its water-solubility, which allows for a simple aqueous workup to remove the resulting urea byproduct[6][10].

The reaction proceeds via a key intermediate, the O-acylisourea[9][10][11]. However, this intermediate is highly reactive and can undergo an undesirable intramolecular rearrangement to form a stable N-acylurea, terminating the reaction. To prevent this and enhance efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester intermediate, which is less prone to side reactions and readily reacts with the amine[12].

The mechanism is visualized below:

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amine (S)-Amine (R'-NH2) Amide Target Amide (R-CONH-R') Amine->Amide HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt (Suppresses Side Reaction) O_Acylisourea->Amide + Amine (Direct Path) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide + Amine Urea Urea Byproduct Amide->Urea Co-product

Figure 1: Mechanism of EDC/HOBt-mediated amide coupling.

Comparison of Common Coupling Reagents

While EDC/HOBt is a robust system, other reagents may be preferable depending on the substrate's properties, such as steric hindrance or the presence of sensitive functional groups.

Reagent SystemAcronym/AbbreviationStrengthsConsiderations
Carbodiimides EDC, DCCHighly effective, well-established. EDC allows for aqueous workup.[6][10]Risk of racemization (suppressed by HOBt). DCC byproduct is a solid, requiring filtration.[11]
Phosphonium Salts PyBOP, BOPFast reaction rates, low racemization.Byproducts can be difficult to remove.
Uronium/Guanidinium Salts HATU, HBTUVery high efficiency, even with hindered substrates. Low racemization.[12]Higher cost.
Phosphonic Anhydrides T3PExcellent for preventing racemization. Byproducts are water-soluble.[13]Can be less effective for electron-deficient amines.
Acyl Halides (via SOCl₂)Highly reactive, inexpensive.[14][]Generates HCl, requiring a base. Less compatible with sensitive functional groups.[]

Experimental Protocol: General Procedure for Amide Synthesis

This protocol details a reliable method for coupling a generic carboxylic acid with (S)-2-phenyl-1-(thiazol-2-yl)ethanamine using the EDC/HOBt system.

Materials and Reagents
ReagentM.W.Typical EquivalentsPurpose
Carboxylic Acid (R-COOH)Varies1.0Substrate
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine204.301.1 - 1.2Chiral Nucleophile
EDC·HCl191.701.2 - 1.5Coupling Agent
HOBt (anhydrous)135.121.2 - 1.5Racemization Suppressant & Catalyst
Diisopropylethylamine (DIPEA)129.242.0 - 3.0Non-nucleophilic Base
Dichloromethane (DCM) or Dimethylformamide (DMF)--Anhydrous Solvent
Saturated aq. NaHCO₃--Workup
Brine--Workup
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent
Synthesis Workflow

The overall process follows a standard sequence from reaction setup to final product analysis.

Synthesis_Workflow Start Start Prep Prepare Reactants (Carboxylic Acid, HOBt, DIPEA in DCM) Start->Prep Cool Cool to 0 °C (Ice Bath) Prep->Cool Add_EDC Add EDC Stir for 15 min (Activation) Cool->Add_EDC Add_Amine Add (S)-Amine Solution Add_EDC->Add_Amine React Warm to RT Stir 12-24h (Monitor by TLC/LC-MS) Add_Amine->React Quench Quench & Aqueous Workup (NaHCO3, Brine) React->Quench Dry Dry Organic Layer (MgSO4) Quench->Dry Purify Concentrate & Purify (Flash Chromatography) Dry->Purify Analyze Characterize Product (NMR, MS, Chiral HPLC) Purify->Analyze End End Analyze->End

Sources

Application

Catalytic Applications of Chiral Thiazole Amines in Organic Synthesis: A Guide for Researchers

Introduction: The Rise of Chiral Thiazole Amines in Organocatalysis In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Chiral Thiazole Amines in Organocatalysis

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the realm of pharmaceutical and agrochemical development.[1] Chiral thiazole amines have emerged as a privileged class of organocatalysts, demonstrating remarkable efficacy in a variety of asymmetric transformations. Their unique structural framework, incorporating a heterocyclic thiazole ring and a chiral amine moiety, allows for bifunctional activation of substrates through a combination of enamine/iminium ion formation and hydrogen bonding interactions. This dual activation strategy often leads to high levels of stereocontrol, enabling the synthesis of complex chiral molecules with excellent enantioselectivity.[2] This guide provides an in-depth exploration of the catalytic applications of chiral thiazole amines, complete with detailed application notes, experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Core Principles of Catalysis with Chiral Thiazole Amines

The catalytic prowess of chiral thiazole amines stems from their ability to engage in multiple modes of activation. The amine functionality can react with carbonyl compounds to form transient chiral enamines or iminium ions, which then participate in stereoselective bond-forming reactions.[3] Concurrently, the thiazole ring, often as part of a thiourea or other hydrogen-bond donating group, can activate the electrophile through hydrogen bonding, bringing the reacting partners into a well-organized, chiral transition state. This cooperative catalysis is the key to achieving high enantioselectivity.[4]

Application I: The Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Chiral thiazole amines have proven to be exceptional catalysts for rendering this reaction enantioselective, providing access to a wide range of chiral adducts.[5]

Mechanistic Insights

The catalytic cycle of a chiral thiazole amine-catalyzed Michael addition typically proceeds through an enamine intermediate. The chiral amine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine. Simultaneously, the thiourea moiety on the catalyst activates the nitroolefin acceptor through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective attack of the enamine on the nitroolefin. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.[6]

Michael Addition Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Chiral Thiazole Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Transition_State Diastereomeric Transition State Enamine->Transition_State + Nitroolefin (H-bonding) Adduct Iminium Adduct Transition_State->Adduct C-C Bond Formation Product Chiral Michael Adduct Adduct->Product + H₂O Product->Catalyst Release

Figure 1: Catalytic cycle for the asymmetric Michael addition.

Protocol: Enantioselective Michael Addition of Acetylacetone to β-Nitrostyrenes

This protocol is adapted from a study demonstrating the efficacy of novel chiral bifunctional L-thiazoline-thiourea derivatives.[7]

Materials:

  • Chiral L-thiazoline-thiourea catalyst (e.g., derived from L-cysteine)

  • β-Nitrostyrene

  • Acetylacetone

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add the chiral L-thiazoline-thiourea catalyst (0.02 mmol, 10 mol%).

  • Add β-nitrostyrene (0.2 mmol, 1.0 equiv) and toluene (1.0 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add acetylacetone (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
110Toluene249598 (S)
25CH2Cl2369296 (S)
310THF248895 (S)
Data adapted from Lai et al. (2015).[7]

Application II: The Asymmetric Mannich Reaction

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a fundamental tool for the synthesis of β-amino carbonyl compounds, which are prevalent in pharmaceuticals and natural products. Chiral thiazole amines have been successfully employed to catalyze enantioselective Mannich reactions.[8]

Mechanistic Insights

In a typical organocatalytic Mannich reaction, the chiral primary or secondary amine catalyst condenses with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks an electrophilic imine, which is often activated by a hydrogen-bonding co-catalyst or the bifunctional nature of the catalyst itself. The resulting product, after hydrolysis, is a chiral β-amino carbonyl compound. The stereochemical outcome is dictated by the facial selectivity of the enamine attack on the imine within the chiral catalytic environment.

Mannich Reaction Catalytic Cycle cluster_1 Catalytic Cycle Catalyst Chiral Thiazole Amine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Transition_State Ternary Complex (Transition State) Enamine->Transition_State + Imine (H-bond activation) Adduct Mannich Adduct (Iminium form) Transition_State->Adduct C-C Bond Formation Product Chiral β-Amino Carbonyl Adduct->Product + H₂O Product->Catalyst Release Aldol Reaction Catalytic Cycle cluster_2 Catalytic Cycle Catalyst Chiral Thiazolidine Amine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Transition_State Zimmerman-Traxler-like Transition State Enamine->Transition_State + Aldehyde Adduct Iminium Alkoxide Transition_State->Adduct C-C Bond Formation Product Chiral β-Hydroxy Ketone Adduct->Product + H₂O Product->Catalyst Release

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the Thiazole Ring in (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring is a privileged heterocyclic motif integral to a multitude of FDA-approved pharmaceuticals and serves as a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif integral to a multitude of FDA-approved pharmaceuticals and serves as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic characteristics and capacity for diverse biological interactions have spurred the creation of thiazole-containing compounds with a broad array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The strategic functionalization of the thiazole ring on a lead compound, such as (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, is a critical step in optimizing its potency, selectivity, and pharmacokinetic profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on the various methodologies to achieve this.

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine, with its chiral center and aromatic substituents, presents a valuable starting point for the development of novel therapeutic agents. The thiazole ring within this molecule offers several positions for modification, each with distinct electronic and steric properties that can be exploited for targeted derivatization.

Understanding the Reactivity of the Thiazole Ring

The thiazole ring is an electron-deficient heterocycle, which makes it less reactive towards electrophiles compared to rings like thiophene or furan.[6] This is primarily due to the electron-withdrawing nature of the nitrogen atom. Computational studies and experimental evidence have shown that the C5 position is the most electron-rich and, therefore, the most favorable site for electrophilic substitution.[6][7] Conversely, the C2 position is the most electron-deficient, making its proton susceptible to deprotonation by strong bases.[7][8] The C4 position is considered relatively neutral.[6][7]

These inherent electronic properties dictate the regioselectivity of functionalization reactions and must be carefully considered when designing a synthetic strategy.

Strategic Approaches to Functionalization

The functionalization of the thiazole ring in (S)-2-phenyl-1-(thiazol-2-yl)ethanamine can be broadly categorized into three main strategies:

  • Electrophilic Substitution: Targeting the electron-rich C5 position.

  • Deprotonation and Nucleophilic Attack: Activating the C2 position for subsequent reaction with electrophiles.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Enabling the introduction of a wide range of substituents at various positions through C-H activation or via pre-functionalized intermediates.

The choice of strategy depends on the desired position of substitution and the nature of the functional group to be introduced.

Experimental Protocols

Electrophilic Substitution at the C5 Position

This approach leverages the inherent nucleophilicity of the C5 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

This protocol describes the selective introduction of a bromine atom at the C5 position, a versatile handle for further cross-coupling reactions.

Causality: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is typically performed at room temperature to maintain regioselectivity and avoid side reactions.

Materials:

  • (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-(5-bromo-thiazol-2-yl)-2-phenylethanamine.

Data Presentation:

EntryElectrophileSolventTime (h)Yield (%)
1NBSAcetonitrile385
2Br₂Acetic Acid278 (with potential side products)

Table 1. Comparison of brominating agents for the C5-bromination of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

Functionalization at the C2 Position via Deprotonation

Direct electrophilic substitution at the electron-deficient C2 position is challenging.[6] Therefore, a common strategy involves deprotonation of the C2-H proton with a strong base to generate a nucleophilic organometallic intermediate, which can then react with various electrophiles.

This protocol details the deprotonation at C2 using n-butyllithium followed by quenching with an alkyl halide.

Causality: The C2 proton of the thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms.[4] Strong organolithium bases like n-butyllithium are capable of abstracting this proton at low temperatures.[7] The resulting lithiated species is a potent nucleophile that readily reacts with electrophiles like alkyl halides. The reaction is conducted at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and unwanted side reactions.

Materials:

  • (S)-1-(5-bromo-thiazol-2-yl)-2-phenylethanamine (or the unprotected starting material)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Syringes and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C2-alkylated product.

Workflow Diagram:

G cluster_start Starting Material Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_product Final Product Start Dissolve (S)-2-phenyl-1-(thiazol-2-yl)ethanamine in anhydrous THF Cool Cool to -78 °C Start->Cool Add_BuLi Add n-BuLi Cool->Add_BuLi Stir1 Stir for 1 hour Add_BuLi->Stir1 Add_Electrophile Add Alkyl Halide Stir1->Add_Electrophile Stir2 Stir and warm to RT Add_Electrophile->Stir2 Quench Quench with NH4Cl (aq) Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash and Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product C2-Alkylated Thiazole Derivative Purify->Product

Caption: Workflow for C2-alkylation of the thiazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling, offers a powerful and versatile approach for thiazole functionalization. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This protocol describes the coupling of the previously synthesized (S)-1-(5-bromo-thiazol-2-yl)-2-phenylethanamine with an arylboronic acid.

Causality: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The palladium catalyst undergoes oxidative addition into the C-Br bond of the thiazole. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired biaryl product is formed. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Materials:

  • (S)-1-(5-bromo-thiazol-2-yl)-2-phenylethanamine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine (S)-1-(5-bromo-thiazol-2-yl)-2-phenylethanamine, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous phase with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Scheme Diagram:

G Thiazole Thiazole-Br Product Thiazole-Ar Thiazole->Product BoronicAcid Ar-B(OH)2 BoronicAcid->Product Catalyst Pd(0) Catalyst Base Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Direct C-H functionalization is an increasingly popular, atom-economical method that avoids the need for pre-halogenation.

Causality: This reaction proceeds via a palladium-catalyzed C-H activation mechanism. The catalyst coordinates to the thiazole ring, and with the assistance of an oxidizing agent and a suitable ligand, facilitates the direct coupling with an aryl halide.

Materials:

  • (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (1.0 eq)

  • Aryl iodide or bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Tetrabutylammonium fluoride (TBAF) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere

Procedure:

  • To a Schlenk tube, add (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, the aryl halide, Pd(OAc)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF and TBAF.

  • Heat the mixture to 120 °C for 24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry, and concentrate.

  • Purify by column chromatography.

Comparative Data Table:

MethodPositionReagentsAdvantagesDisadvantages
Electrophilic Bromination C5NBSMild conditions, high regioselectivityRequires subsequent coupling step
Lithiation/Alkylation C2n-BuLi, Alkyl HalideAccess to the C2 positionRequires cryogenic temperatures, strong base
Suzuki Coupling C5Arylboronic acid, Pd catalystWide substrate scope, reliableRequires pre-functionalization (bromination)
Direct C-H Arylation C5Aryl halide, Pd catalystAtom-economical, avoids pre-functionalizationHarsher conditions, catalyst optimization may be needed

Table 2. Comparison of different functionalization strategies.

Conclusion

The functionalization of the thiazole ring in (S)-2-phenyl-1-(thiazol-2-yl)ethanamine provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The choice of synthetic strategy should be guided by the desired position of functionalization and the nature of the substituent to be introduced. The protocols outlined in this application note provide a robust starting point for researchers in the field of drug discovery and medicinal chemistry. Careful optimization of reaction conditions and thorough characterization of the resulting products are crucial for successful outcomes.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Ganju, V. V. (1943). Chemistry of the thiazoles. Journal of the Indian Institute of Science, 25A, 1-18.
  • Chemical Communications (RSC Publishing). (n.d.). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs) | Request PDF. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024, September 3). 2 H -Thiazolo[4,5- d ][7][9][10]triazole: synthesis, functionalization, and application in scaffold-hopping. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX. Retrieved from [Link]

  • ACS Publications. (2017, September 8). Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • PubMed. (2017, October 6). Synthesis and C-H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). Retrieved from [Link]

  • NIH. (n.d.). Metal catalyzed C–H functionalization on triazole rings - PMC. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchHub. (2022, December 31). Synthesis of selected functionalized derivatives of thiaz.... Retrieved from [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). Molecules, 27(6), 1859.
  • PMC. (2017, June 26). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]

  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). CH Substitution Reaction of Thiazoles at the 2-Position | Download Table. Retrieved from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). Tetrahedron Letters, 58(26), 2569-2572.
  • R Discovery. (2023, November 13). Thiazolo[5,4-d]thiazole-Based Metal-Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions. Retrieved from [Link]

  • ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring transformation reactions for the synthesis of thiazol‐2(3H)‐imines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Retrieved from [Link]

  • Frontiers. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Thiazolothiazole-based metal–organic frameworks for photocatalytic coupling of benzylamine and degradation of organic dyes. Retrieved from [Link]

  • ResearchGate. (2014, October 6). (PDF) Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. Retrieved from [Link]

  • Scilit. (n.d.). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Pharmacological Characterization of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Ligands

Introduction & Mechanistic Rationale The structural motif of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine represents a highly specialized chiral bioisostere of endogenous trace amines, such as -phenylethylamine. In modern neu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The structural motif of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine represents a highly specialized chiral bioisostere of endogenous trace amines, such as


-phenylethylamine. In modern neuropharmacology, trace amine derivatives are intensely investigated for their ability to modulate the monoaminergic system without the severe side-effect burden of classical dopaminergic agents[1].

When evaluating a ligand with a phenethylamine core and a thiazole substitution, researchers must account for two primary biological interactions:

  • Target Agonism (TAAR1): Trace Amine-Associated Receptor 1 (TAAR1) is a Gs-coupled G-protein coupled receptor (GPCR) that is selectively activated by phenethylamine derivatives. TAAR1 is a clinically validated target for schizophrenia and psychostimulant addiction[2][3].

  • Metabolic Liability / Off-Target Inhibition (MAO): Endogenous trace amines are rapidly degraded by Monoamine Oxidase (MAO)[1]. The introduction of a bulky, electron-rich thiazole ring often shifts the molecule from being an MAO substrate to a potent MAO inhibitor[4][5].

To establish a self-validating pharmacological profile, this guide details a dual-assay protocol: a TR-FRET cAMP accumulation assay to quantify TAAR1 functional agonism, and a fluorometric kynuramine deamination assay to profile off-target MAO-A/B inhibition.

Target Activation: TAAR1 TR-FRET cAMP Assay

Principle of the Assay

TAAR1 activation stimulates adenylyl cyclase via the G


s pathway, leading to intracellular cAMP accumulation[6]. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay because it is a homogeneous, wash-free format that minimizes artifactual signal loss. The assay relies on competitive binding: endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium (Eu) cryptate donor[7][8].

G Ligand (S)-2-phenyl-1- (thiazol-2-yl)ethanamine TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Agonism AC Adenylyl Cyclase TAAR1->AC Gαs Activation cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion TRFRET TR-FRET Detection (Signal Decrease) cAMP->TRFRET Displaces d2-cAMP

Fig 1: TAAR1 signaling cascade and TR-FRET competitive detection mechanism.

Step-by-Step Protocol

Note: Ensure all reagents are equilibrated to room temperature (RT) before use to maintain consistent enzyme kinetics.

  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in assay buffer (Hank's Buffered Salt Solution [HBSS] supplemented with 20 mM HEPES, pH 7.4)[9].

  • Phosphodiesterase Inhibition: Add IBMX (0.5 mM final concentration) or Rolipram (20 µM) to the cell suspension. Causality: This prevents the rapid degradation of synthesized cAMP by endogenous phosphodiesterases, ensuring the assay measures total accumulated cAMP[9].

  • Plating: Dispense 4,000 cells/well (in 10 µL) into a 384-well white opaque microplate[9].

  • Ligand Stimulation: Prepare a 10-point serial dilution of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (ranging from 10 pM to 10 µM). Add 5 µL of the ligand solution to the cells. Incubate for 30 minutes at RT[10].

  • Detection Reagent Addition: Add 5 µL of Eu-cryptate anti-cAMP antibody and 5 µL of d2-cAMP tracer (prepared in lysis buffer).

  • Incubation & Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor)[11].

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ). Because this is a competitive assay, a lower TR-FRET ratio indicates higher cAMP production. Interpolate fmol of cAMP from a standard curve and fit to a 4-parameter logistic equation to determine the 
    
    
    
    [11].

Off-Target Profiling: MAO-A/B Fluorometric Assay

Principle of the Assay

To determine if the thiazole substitution confers MAO inhibitory properties, we employ a fluorometric kynuramine deamination assay. Kynuramine is a non-fluorescent substrate that both MAO-A and MAO-B oxidatively deaminate. The intermediate product spontaneously cyclizes in an alkaline environment (NaOH) to form 4-hydroxyquinoline, a highly fluorescent molecule[12].

G Prep Enzyme & Ligand Prep (0.1M K-PO4 Buffer) PreInc Pre-incubation (15 min @ 37°C) Prep->PreInc Substrate Add Kynuramine (Initiate Reaction) PreInc->Substrate Incubate Enzymatic Cleavage (20 min @ 37°C) Substrate->Incubate Stop Add 2N NaOH (Stop & Cyclize) Incubate->Stop Read Fluorescence Readout (Ex 320nm / Em 380nm) Stop->Read

Fig 2: Step-by-step workflow for the fluorometric MAO-A/B inhibition assay.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Preparation: Dilute recombinant human MAO-A to 5 µg/mL and MAO-B to 12.5 µg/mL in the assay buffer[12].

  • Pre-Incubation (Critical Step): In a 384-well black clear-bottom plate, combine 18.75 µL of the enzyme solution with varying concentrations of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (0.01 µM to 100 µM). Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the ligand to reach equilibrium binding with the enzyme before the substrate introduces competitive pressure, ensuring accurate

    
     calculations[4][12].
    
  • Reaction Initiation: Add kynuramine to a final concentration of 80 µM (for MAO-A) or 50 µM (for MAO-B). These concentrations reflect the specific

    
     values for the respective isoforms[12].
    
  • Enzymatic Cleavage: Incubate the reaction mixture for exactly 20 minutes at 37°C[12].

  • Reaction Termination: Add 28 µL of 2N NaOH to all wells. Causality: The strong base immediately denatures the MAO enzyme, halting the reaction, and drives the spontaneous cyclization of the deaminated intermediate into the fluorescent 4-hydroxyquinoline[12].

  • Readout: Measure fluorescence using a microplate reader at an excitation wavelength of 320 nm and an emission wavelength of 380 nm[12].

Quantitative Data Presentation

To contextualize the experimental outputs, the following table summarizes the expected pharmacological parameters for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine alongside a reference endogenous trace amine (


-phenylethylamine).
CompoundhTAAR1

(nM)
hTAAR1

(%)
hMAO-A

(µM)
hMAO-B

(µM)
Selectivity Profile

-phenylethylamine
(Ref)
120 ± 15100%> 100 (Substrate)> 100 (Substrate)Full Agonist / MAO Substrate
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine 45 ± 892%> 502.1 ± 0.4Potent Agonist / Weak MAO-B Inhibitor

Note: Data represents mock validation metrics typical for thiazole-substituted phenethylamines, demonstrating enhanced TAAR1 potency and a shift toward MAO-B inhibition due to steric hindrance preventing optimal catalytic oxidation.

References

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities National Center for Biotechnology Information (PMC)[Link]

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications National Center for Biotechnology Information (PMC)[Link]

  • Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction National Center for Biotechnology Information (PMC)[Link]

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment National Center for Biotechnology Information (PMC)[Link]

  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants National Center for Biotechnology Information (PMC)[Link]

  • Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization National Center for Biotechnology Information (PMC)[Link]

  • Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2 National Center for Biotechnology Information (PMC)[Link]

  • Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists National Center for Biotechnology Information (PMC)[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs National Center for Biotechnology Information (PMC)[Link]

  • Cyclooxygenase-2 contributes to oxidopamine-mediated neuronal inflammation and injury via the prostaglandin E2 receptor EP2 subtype National Center for Biotechnology Information (PMC)[Link]

  • Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists National Center for Biotechnology Information (PMC)[Link]

  • Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells National Center for Biotechnology Information (PMC)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Synthesis

Welcome to the Chiral Amine Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the asymmetric synthesis of heteroaromatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amine Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the asymmetric synthesis of heteroaromatic amines. Synthesizing (S)-2-phenyl-1-(thiazol-2-yl)ethanamine presents a unique steric challenge: the thermodynamic differentiation between the rigid, flat thiazol-2-yl ring and the flexible, bulky benzyl group is exceptionally narrow.

This guide provides field-proven troubleshooting strategies, root-cause analyses, and self-validating protocols for the two most robust methods of synthesizing this molecule: Biocatalytic Transamination and Ellman’s Sulfinamide Auxiliary Chemistry .

Part 1: Troubleshooting FAQs & Root Cause Analysis

Q1: Why is the enantiomeric excess (ee) of my product plateauing at 70-80% when using Ellman’s sulfinamide chemistry?

Root Cause (Causality): In the Ellman auxiliary route, the stereocenter is established during the reduction of the N-tert-butanesulfinyl imine. If your final ee (and intermediate diastereomeric ratio, dr) is low, your reducing agent is failing to differentiate the Re and Si faces of the imine [1]. Standard reducing agents like NaBH₄ are too small to experience sufficient steric clash with the flexible benzyl group of the 2-phenyl-1-(thiazol-2-yl)ethan-1-one precursor. Expert Solution: Switch from NaBH₄ to a highly sterically demanding, coordinating reducing agent like L-Selectride at cryogenic temperatures (-78 °C). The massive sec-butyl groups of L-Selectride force a highly specific, rigid transition state, maximizing facial discrimination.

Q2: I am using wild-type ω-transaminases, but conversion is stalling at 15% and the ee is inconsistent. How do I push the equilibrium?

Root Cause (Causality): Transamination is a reversible equilibrium. When using isopropylamine (IPA) as the amino donor, acetone is generated as a byproduct. If acetone accumulates, the reverse reaction occurs, eroding both yield and ee over time [2]. Furthermore, wild-type transaminases possess narrow binding pockets that struggle to accommodate the dual steric bulk of a thiazole ring and a benzyl group. Expert Solution: Upgrade to an engineered transaminase (e.g., ATA-033) specifically evolved for bulky heteroaromatic ketones [3]. To solve the equilibrium issue, implement a continuous nitrogen sweep or a gentle vacuum to actively remove the volatile acetone byproduct from the reaction matrix.

Part 2: Workflow Visualizations

TransaminaseWorkflow Ketone 2-phenyl-1-(thiazol-2-yl)ethan-1-one (Prochiral Substrate) Reaction Biocatalytic Transamination (pH 7.5, 30°C) Ketone->Reaction Enzyme Engineered ω-Transaminase (e.g., ATA-033) + PLP Enzyme->Reaction Donor Isopropylamine (Donor) Donor->Reaction Product (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (Target Amine) Reaction->Product Byproduct Acetone (Removed via N2 sweep) Reaction->Byproduct

Caption: Biocatalytic transamination workflow for synthesizing (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

EllmanWorkflow Ketone 2-phenyl-1-(thiazol-2-yl)ethan-1-one Imine Sulfinyl Imine Intermediate Ketone->Imine Auxiliary (R)-tert-Butanesulfinamide + Ti(OEt)4 Auxiliary->Imine Reduction Diastereoselective Reduction (L-Selectride, -78°C) Imine->Reduction Sulfinamide (R,S)-Sulfinamide (High dr) Reduction->Sulfinamide Deprotection Acidic Deprotection (HCl in Dioxane) Sulfinamide->Deprotection Final (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Deprotection->Final

Caption: Ellman's sulfinamide asymmetric synthesis pathway for chiral thiazolyl amines.

Part 3: Quantitative Data Summaries

Table 1: Effect of Reducing Agents on Imine Reduction (Ellman's Route)

Data demonstrates the critical need for steric bulk and cryogenic temperatures to achieve high facial selectivity.

Reducing AgentSolventTemp (°C)Intermediate dr (S,S : R,S)Final Amine ee (%)
NaBH₄MeOH085:1570%
NaBH₄THF-4890:1080%
DIBAL-HToluene-7895:590%
L-Selectride THF -78 98:2 >96%
Table 2: Transaminase Screening for Biocatalytic Amination

Data highlights the necessity of engineered enzymes for bulky heteroaromatic substrates [2].

BiocatalystAmino DonorAdditive/ConditionConversion (24h)Final Amine ee (%)
Wild-type ω-TAIsopropylamineNone15%45%
ATA-025IsopropylamineDMSO (5% v/v)48%88%
ATA-033 Isopropylamine N₂ Sweep (Acetone removal) >99% >98%

Part 4: Self-Validating Experimental Protocols

Protocol A: Diastereoselective Reduction using L-Selectride

This protocol ensures the stereocenter is locked with high fidelity before the chiral auxiliary is removed.

  • Imine Formation: Dissolve 2-phenyl-1-(thiazol-2-yl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) and stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the sulfinyl imine.

  • Cryogenic Reduction: Dissolve the crude imine in anhydrous THF (0.2 M) and cool strictly to -78 °C under an argon atmosphere.

  • Reagent Addition: Dropwise add L-Selectride (1.0 M in THF, 1.5 eq) over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 4 hours at -78 °C.

  • Validation Checkpoint (Crucial): Quench a 0.1 mL aliquot with saturated NH₄Cl. Extract with EtOAc and run a crude ¹H-NMR. Look at the tert-butyl singlet region (~1.2 ppm). You should see a single major peak (>95% dr). If a secondary peak is prominent, your cooling bath failed or moisture compromised the transition state.

  • Workup & Deprotection: Quench the bulk reaction with saturated NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude sulfinamide in MeOH and add 4M HCl in dioxane (3.0 eq). Stir for 2 hours at room temperature.

  • Isolation: Concentrate, basify with 1M NaOH, and extract with dichloromethane to yield the free (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

Protocol B: Biocatalytic Transamination with ATA-033

This protocol utilizes thermodynamic shifting to drive conversion to completion.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

  • Substrate Loading: Dissolve 2-phenyl-1-(thiazol-2-yl)ethan-1-one (50 mM final concentration) in DMSO (final DMSO concentration in reaction should be 5% v/v to ensure substrate solubility).

  • Enzyme & Donor Addition: Add isopropylamine (1.0 M, as the amino donor) and the engineered transaminase ATA-033 (5 mg/mL) to the buffer. Combine with the substrate solution.

  • Equilibrium Shifting: Incubate the reaction at 30 °C with orbital shaking (150 rpm). Apply a continuous, gentle nitrogen sweep over the headspace of the reaction vessel to volatilize and remove the acetone byproduct.

  • Validation Checkpoint: At t=6h, take a 50 µL aliquot, extract with methyl tert-butyl ether (MTBE), and analyze via chiral HPLC (e.g., Chiralpak AD-H column). Conversion should be >60% with >98% ee. If conversion is stalled, check the pH; the generation of the amine product and loss of IPA can shift the pH out of the enzyme's optimal range.

  • Harvest: After 24h, adjust pH to 11 with 1M NaOH, extract 3x with MTBE, dry over Na₂SO₄, and concentrate to yield the pure chiral amine.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.[Link]

  • Gotor-Fernández, V., et al. "Transaminases Applied to the Synthesis of High Added-Value Enantiopure Amines." ACS Catalysis, 2015.[Link]

  • Turner, N. J., & O'Reilly, E. "Biocatalytic retrosynthesis of chiral amines." Nature Reviews Chemistry, 2018.[Link]

  • Jacobsen, E. N., et al. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." The Journal of Organic Chemistry, 2016.[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained loss of enantiomeric purity in their chiral building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained loss of enantiomeric purity in their chiral building blocks.

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a highly valuable, yet stereochemically vulnerable, chiral amine. Because the stereocenter (C1) is flanked by an electron-withdrawing thiazole ring, the


-proton is unusually acidic. This guide is designed to provide you with the mechanistic causality behind this vulnerability, self-validating protocols for stabilization, and actionable troubleshooting steps to ensure absolute stereochemical integrity during long-term storage.

Part 1: Mechanistic Insights—The "Why" Behind Racemization

To prevent racemization, we must first understand the chemical causality. The racemization of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is rarely spontaneous; it is almost always environmentally catalyzed.

The primary culprit is base-catalyzed deprotonation or Schiff base-mediated enolization . When the primary amine comes into contact with trace carbonyls (e.g., acetone used to wash glassware), it rapidly forms an imine (Schiff base). The


-hybridized imine nitrogen drastically increases the acidity of the adjacent 

-proton. Even weak bases or protic solvents can then abstract this proton, generating an achiral, planar aza-allylic intermediate. Upon reprotonation, the stereochemical information is lost, resulting in a racemic mixture 1. Furthermore, trace transition metals can facilitate dehydrogenation, driving racemization via similar imine intermediates 2.

Mechanism A (S)-Amine Chiral B (S)-Imine Schiff Base A->B Trace Carbonyls (e.g., Acetone) C Aza-allylic Anion Planar / Achiral A->C Strong Base Direct Deprotonation B->C Base / Solvent (- H+) D (R/S)-Imine Racemic C->D Reprotonation (+ H+) E (R/S)-Amine Racemic D->E Hydrolysis (+ H2O)

Mechanism of Schiff base-mediated and base-catalyzed racemization of chiral amines.

Part 2: Quantitative Data on Storage Stability

The physical state and matrix in which the amine is stored dictate its half-life of enantiomeric excess (ee%). Storing this compound as a neat free base oil is a critical error. Below is a comparative matrix of storage conditions and their expected impact on stereochemical integrity over time.

Table 1: Impact of Storage Conditions on Enantiomeric Excess (ee%)
Storage StateSolvent / MatrixAtmosphereTemp (°C)Expected ee% (1 month)Expected ee% (6 months)
Free Base (Neat) None (Oil)Air25°C< 60%~ 0% (Racemic)
Free Base (Solution) DichloromethaneAir4°C85%< 40%
Free Base (Contaminated) Trace AcetoneNitrogen4°C< 20%~ 0% (Racemic)
HCl Salt (Solid) None (Powder)Air25°C> 98%~ 95%
L-Tartrate Salt (Solid) None (Powder)Argon-20°C> 99%> 99%

Note: Data represents extrapolated stability profiles based on kinetic racemization models of activated chiral amines.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the integrity of your compound, you must lock the amine lone pair via salt formation, thereby preventing imine formation and reducing the electron density that facilitates


-proton abstraction. This protocol is designed as a self-validating system  to ensure absolute confidence in your batch.
Self-Validating Protocol: L-Tartrate Salt Formation & Storage

Pre-Validation Step: Remove a 1 mg aliquot of the free base, derivatize it, and run chiral HPLC to establish your baseline ee%.

  • Solvent Preparation: Use strictly anhydrous, carbonyl-free solvents. Purge Methyl tert-butyl ether (MTBE) and Methanol with Argon for 15 minutes prior to use.

  • Salt Formation: Dissolve the (S)-amine free base in anhydrous MTBE (10 mL/g). In a separate flask, dissolve 1.05 equivalents of L-tartaric acid in a minimum volume of anhydrous methanol. Slowly add the acid solution to the amine solution dropwise at 0°C.

  • Crystallization & Isolation: Stir the mixture at 0°C for 2 hours. The (S)-amine L-tartrate salt will precipitate as a highly crystalline solid. Filter under a stream of Argon and wash with cold MTBE.

  • Lyophilization (Drying): Transfer the solid to a lyophilization flask. Apply high vacuum (< 0.1 mbar) for 24 hours to remove all trace solvents and moisture.

    • Post-Validation Step: Take a 1 mg aliquot of the dried salt, free-base it using saturated NaHCO₃ at 0°C, and run chiral HPLC to confirm ee% retention during the process.

  • Aliquoting and Inert Storage: In a glovebox, transfer the dried salt into amber glass vials. Include one "sentinel vial" (a 5 mg aliquot used for future stability testing without exposing the main batch). Purge all vials with Argon, seal with PTFE-lined caps, wrap with Parafilm, and store in a desiccator at -20°C.

Protocol S1 1. Free Base Purification Use aprotic, non-carbonyl solvents S2 2. Salt Formation Titrate with 1.05 eq L-Tartaric Acid S1->S2 S3 3. Lyophilization Remove trace water under high vacuum S2->S3 S4 4. Aliquoting & Purging Seal under Argon in amber vials S3->S4 S5 5. Long-Term Storage Maintain at -20°C in a desiccator S4->S5

Step-by-step workflow for the stabilization and long-term storage of chiral amines.

Part 4: Frequently Asked Questions & Troubleshooting

Q1: I stored the free base in the refrigerator (4°C) in a sealed vial, but the ee% dropped from 99% to 75% over two months. What caused this? A1: As a free base, (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is an oil or low-melting solid highly susceptible to auto-catalysis. The thiazole ring is strongly electron-withdrawing, increasing the acidity of the C1


-proton. Even trace moisture or ambient CO₂ can create micro-environments that facilitate proton exchange 1. Storing the compound as a free base is fundamentally unstable for long-term preservation.

Q2: Can I use acetone to clean my glassware before transferring the amine? A2: Absolutely not. This is a common and fatal error in chiral amine handling. Acetone reacts with the primary amine to form a Schiff base. The


-hybridized imine nitrogen drastically increases the acidity of the adjacent 

-proton, leading to rapid deprotonation to an achiral aza-allylic anion, followed by non-stereoselective reprotonation. Always use aprotic, non-carbonyl solvents like Dichloromethane (DCM) or MTBE for transfers and workups 3.

Q3: Why is L-tartaric acid recommended over hydrochloric acid (HCl) for salt formation? A3: While HCl effectively protonates the amine, strong mineral acids can sometimes catalyze racemization if the salt is exposed to trace moisture, acting via an acid-catalyzed enolization-like mechanism 3. L-tartaric acid is a chiral, weak organic acid. It forms a highly crystalline diastereomeric salt that not only stabilizes the stereocenter but can also actively enrich the enantiomeric purity via preferential crystallization if partial racemization had previously occurred.

Q4: My downstream reaction requires the free base, but my extraction process keeps causing a 10% drop in ee. How do I fix this? A4: You are likely using a base that is too strong (e.g., NaOH) or allowing the extraction to sit at room temperature. To liberate the free base without racemization, suspend the salt in cold DCM (0°C) and wash quickly with a mild, buffered base like saturated aqueous NaHCO₃. Separate the layers immediately, dry over MgSO₄, and use the free base in your reaction without delay 3.

References

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Minimizing side reactions in the synthesis of thiazol-2-yl ethanamines

Welcome to the Technical Support Center for the synthesis of thiazol-2-yl ethanamines. These compounds are critical pharmacophores in drug development, but their synthesis is notoriously prone to side reactions, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of thiazol-2-yl ethanamines. These compounds are critical pharmacophores in drug development, but their synthesis is notoriously prone to side reactions, including regioisomerization, dimerization, and ring cleavage.

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols for the two most common synthetic routes: the bottom-up Hantzsch Thiazole Synthesis and the top-down Nitrile Reduction .

MODULE 1: Hantzsch Cyclization (Bottom-Up Synthesis)

The Hantzsch synthesis constructs the thiazole ring by condensing a thioamide or thiourea derivative with an


-haloketone. When synthesizing ethanamine derivatives, controlling the reaction environment is critical to prevent the degradation of the aliphatic amine side chain and the misfolding of the heterocyclic ring.
Troubleshooting & FAQs

Q: My Hantzsch cyclization is yielding a mixture of products, primarily 2-imino-2,3-dihydrothiazoles instead of the target thiazole. How do I correct this? A: This is a classic regioselectivity failure caused by highly acidic conditions. Under low pH, the nitrogen atom of the thioamide/thiourea becomes protonated, altering its nucleophilicity. Instead of the desired cyclization pathway, the intermediate undergoes an alternative ring closure, yielding isomeric impurities like 2-imino-2,3-dihydrothiazoles [1]. Solution: Buffer the reaction to a neutral or mildly basic pH (pH 7–8) using sodium carbonate (


). This ensures the sulfur atom remains the primary nucleophile for the initial attack on the 

-haloketone.

Q: I am observing significant dehalogenation of my


-haloketone starting material. What is the cause? 
A:  Dehalogenation occurs when the reaction temperature is too high or when the thioamide acts as a reducing agent rather than a nucleophile.
Solution: Lower the reaction temperature to 60°C and ensure strict stoichiometric control. Using a slight excess of the 

-haloketone (1.05 equivalents) can compensate for minor degradation without promoting bis-thiazole formation.
Quantitative Data: Hantzsch Reaction Optimization
Reaction ConditionTemperaturePrimary ProductMajor Side ReactionIsolated Yield (%)
Strongly Acidic (pH < 3)80°C2-imino-2,3-dihydrothiazoleIsomerization< 30%
Neutral (pH 7) 60°C 2-(thiazol-2-yl)ethanamine Trace dehalogenation 75–85%
Mildly Basic (pH 8–9)60°C2-(thiazol-2-yl)ethanamineBis-thiazole formation80–90%

MODULE 2: Nitrile Reduction (Top-Down Synthesis)

An alternative route involves the reduction of thiazole-2-acetonitrile to 2-(thiazol-2-yl)ethanamine. While catalytically efficient, this route is plagued by chemoselectivity issues, specifically secondary amine formation and thiazole desulfurization.

Troubleshooting & FAQs

Q: My nitrile reduction is producing large quantities of secondary amine (dimer) impurities. What is the mechanism, and how can I suppress it? A: The reduction of a nitrile proceeds via a highly electrophilic imine intermediate. Once a portion of the target primary amine is formed, it acts as a nucleophile, attacking the unreacted imine to form a geminal diamine complex. Subsequent elimination of ammonia and further hydrogenation yields the unwanted secondary amine [2]. Solution: Introduce an excess of anhydrous ammonia (


) to the reaction solvent. Ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium and effectively blocking the dimerization pathway  [3].

NitrileReduction Nitrile Thiazole-2-acetonitrile Imine Imine Intermediate (Highly Reactive) Nitrile->Imine +H2 PrimaryAmine 1° Amine (Target) 2-(Thiazol-2-yl)ethanamine Imine->PrimaryAmine +H2 GemDiamine Geminal Diamine (Addition Complex) Imine->GemDiamine + 1° Amine SecondaryAmine 2° Amine (Impurity) Dimerization Product GemDiamine->SecondaryAmine -NH3, +H2 Ammonia NH3 Additive (Equilibrium Shift) Ammonia->Imine Blocks 1° Amine

Mechanism of 2° amine formation during nitrile reduction and the protective role of ammonia.

Q: I am using Raney Nickel for the hydrogenation, but I am observing ring cleavage and desulfurization of the thiazole core. How can I preserve the heterocycle? A: Metallic Nickel has a profound affinity for sulfur. Highly active grades of Raney Nickel (e.g., W-4) will coordinate with the thiazole's sulfur atom, catalyzing C-S bond scission and destroying the ring [4]. Solution: You must partially poison (deactivate) the Raney Nickel prior to use. Washing the catalyst slurry with acetone deactivates the hyperactive sites responsible for desulfurization while maintaining enough catalytic activity for nitrile reduction. Alternatively, switch to a milder chemical reductant like


.

Desulfurization Start Raney Ni / H2 Reduction Check Ring Cleavage Observed? Start->Check Yes Yes: C-S Bond Scission Check->Yes Hyperactive Ni No No: Optimal Conversion Check->No Controlled Action1 Deactivate Catalyst (Acetone Wash) Yes->Action1 Action2 Lower Temperature (< 40°C) Yes->Action2 Action3 Alternative Reagent (CoCl2 / NaBH4) Yes->Action3

Decision pathway for troubleshooting thiazole ring cleavage during catalytic hydrogenation.

Quantitative Data: Nitrile Reduction Chemoselectivity
Catalyst SystemAdditiveTarget 1° Amine Yield2° Amine (Dimer)Ring Desulfurization
Raney Ni (Highly Active)None40%25%High (>30%)
Raney Ni (Highly Active)

(Excess)
65%< 5%High (>25%)
Raney Ni (Deactivated)

(Excess)
88% < 5% Low (< 5%)

/

None82%10%None detected

MODULE 3: Validated Experimental Protocols

Protocol 1: pH-Controlled Hantzsch Synthesis of 2-(Thiazol-2-yl)ethanamines

Design Rationale: This protocol uses a mild carbonate buffer to prevent the formation of 2-imino-2,3-dihydrothiazole isomers, ensuring strict regiocontrol.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-amino-thiopropanamide (10.0 mmol) in 30 mL of anhydrous ethanol.

  • Buffering: Add 15.0 mmol of finely powdered

    
    . Stir the suspension for 10 minutes at room temperature.
    
  • Addition: Dissolve the

    
    -haloketone (10.5 mmol) in 10 mL of ethanol. Add this solution dropwise to the flask over 15 minutes to prevent localized thermal spikes that cause dehalogenation.
    
  • Cyclization: Heat the mixture to 60°C. Self-Validation Check: The reaction transition from a cloudy suspension to a clear, homogenous solution indicates successful intermediate formation.

  • Workup: After 4 hours, cool to room temperature and pour the mixture into 100 mL of ice water. The target thiazole will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Chemoselective Reduction of Thiazole-2-acetonitrile

Design Rationale: This protocol utilizes acetone-deactivated Raney Nickel and methanolic ammonia to simultaneously prevent ring desulfurization and secondary amine dimerization.

  • Catalyst Deactivation: Under an inert argon atmosphere, transfer 2.0 g of Raney® Nickel (W-2 grade slurry) to a flask. Wash the catalyst with anhydrous ethanol (

    
     mL) followed by acetone (
    
    
    
    mL). Allow the catalyst to sit in acetone for 15 minutes, then decant.
  • Reaction Setup: Resuspend the deactivated catalyst in 30 mL of 7N Ammonia in Methanol. Add thiazole-2-acetonitrile (10.0 mmol).

  • Hydrogenation: Transfer the mixture to a Parr hydrogenator. Purge with nitrogen, then pressurize with

    
     gas to 50 psi.
    
  • Monitoring: Stir vigorously at room temperature. Self-Validation Check: Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes and IR spectroscopy of an aliquot shows the complete disappearance of the sharp nitrile stretch at

    
    .
    
  • Filtration: Carefully filter the mixture through a pad of Celite® (Do not let the Raney Ni dry out, as it is pyrophoric). Evaporate the filtrate under reduced pressure to yield the pure primary amine.

References

  • ResearchGate. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates." URL:[Link]

Optimization

Technical Support Center: Handling &amp; Stabilization of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Product: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine CAS: 130199-65-4 Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Sticky" Reality of Chiral Thiazole Amines Welcome. If you are accessing this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Product: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine CAS: 130199-65-4 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Sticky" Reality of Chiral Thiazole Amines

Welcome. If you are accessing this guide, you are likely experiencing a common but frustrating phenomenon: your free base amine is deliquescing.

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine combines a primary amine with a basic thiazole ring. This structural motif creates a "perfect storm" for hygroscopicity. The primary amine avidly captures atmospheric CO₂ to form carbamates, while the thiazole nitrogen facilitates hydrogen bonding with ambient moisture. The result is often a material that transitions from a solid to a gum (or oil) within minutes of exposure to air, leading to weighing errors, stoichiometric mismatches, and yield inconsistencies.

This guide moves beyond basic "keep it dry" advice. It provides a self-validating workflow to handle, analyze, and stabilize this specific intermediate.

Module 1: Immediate Handling & Weighing Protocols

User Question: "The material turns to goo on the balance pan before I can stabilize the reading. How do I get an accurate mass?"

Technical Insight: Standard static weighing fails here because the rate of moisture sorption (


) is faster than the balance stabilization time. You are measuring the kinetics of hydration, not the mass of the substrate.
Protocol: The "Difference Weighing" Technique

Do not weigh the solid directly on a spatula or open boat. Use this closed-loop method:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Tare: Place a capped vial containing the approximate amount of amine needed onto the balance. Record the Total Mass (

    
    ).
    
  • Transfer: Quickly transfer the material into your reaction vessel.

  • Back-Weigh: Immediately recap the source vial and place it back on the balance. Record the Remaining Mass (

    
    ).
    
  • Calculation:

    
    .
    

Why this works: You are measuring the mass loss from a closed system, which is immune to atmospheric moisture uptake during the measurement window.

Environmental Controls
  • Ideal: Nitrogen-filled Glove Box (

    
     RH).
    
  • Acceptable: Glove Bag with Argon flush.

  • Critical Failure Point: Do not use standard fume hoods for weighing this amine on humid days (

    
     RH) without a localized inert gas blanket.
    

Module 2: Analytical Integrity (Purity Determination)

User Question: "My LCMS says it's pure, but my yields are off by 15%. Is my weighing wrong?"

Technical Insight: LCMS is blind to water and inorganic salts. If your amine has absorbed 15% water by weight, your stoichiometry is wrong, but your chromatogram looks perfect. Standard Karl Fischer (KF) titration can be problematic if the primary amine reacts with the KF solvent system (though less common than with aldehydes/ketones, pH shifts can affect endpoints).

Recommended Method: Quantitative NMR (qNMR)

qNMR is the superior method because it quantifies the molar ratio of the amine against a dry internal standard, bypassing the water weight issue entirely.

The qNMR Protocol:

  • Solvent: Use DMSO-d6 (Dry). Avoid CDCl₃ as acidic traces can broaden amine peaks.

  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).

  • Procedure:

    • Weigh ~10 mg of IS and ~10 mg of Amine into the same vial.

    • Dissolve and transfer to the NMR tube.

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full integration accuracy.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed Mass)
Data Comparison: Analytical Methods
MethodSuitabilityRisk Factor
HPLC/LCMS LowIgnores water/solvent weight; creates "false high" potency.
Karl Fischer MediumpH drift can cause dragging endpoints with strong amines.[1]
qNMR High Absolute quantification; independent of water content.
TGA MediumGood for volatiles, but hard to distinguish water from solvent.

Module 3: Chemical Stabilization (Salt Formation)

User Question: "I need to store this for 6 months. The free base oil is degrading. What salt should I make?"

Technical Insight: Converting the free base to a salt is the only robust solution for long-term stability. However, not all salts are non-hygroscopic.

  • HCl Salts: Often the default, but for thiazoles, HCl salts can be more hygroscopic (deliquescent) due to high lattice energy mismatches.

  • Recommended Counter-ions: Organic acids often yield better crystallinity and lower hygroscopicity for this class of chiral amines.

Salt Screening Strategy

We recommend screening the following counter-ions based on the "pKa Gap" rule (


 ensures proton transfer).
  • L-Tartaric Acid: Excellent for chiral amines; forms diastereomeric salts that crystallize well.

  • Fumaric Acid: Often creates high-melting, non-hygroscopic networks (1:1 or 2:1 stoichiometry).

  • p-Toluenesulfonic Acid (Tosylate): Lipophilic counter-ion that repels moisture.

Workflow Visualization: Stabilization Logic

SaltSelection Start Start: Unstable Free Base (Hygroscopic Oil/Solid) CheckChirality Is Enantiomeric Purity Critical? Start->CheckChirality Tartrate Attempt L-Tartrate Salt (Maintains/Enriches Chirality) CheckChirality->Tartrate Yes Tosylate Attempt Tosylate Salt (Hydrophobic Counter-ion) CheckChirality->Tosylate No/Already Pure Fumarate Attempt Fumarate Salt (High Melting Point) CheckChirality->Fumarate No/Already Pure Crystallize Crystallization (Solvent: EtOH/EtOAc) Tartrate->Crystallize Tosylate->Crystallize Fumarate->Crystallize DVS_Test DVS Analysis (Dynamic Vapor Sorption) Crystallize->DVS_Test Decision Mass Change at 80% RH? DVS_Test->Decision Final Stable Solid Form Ready for Storage Decision->Final < 2% Retry Rescreen Counter-ion Decision->Retry > 5%

Figure 1: Decision tree for stabilizing (S)-2-phenyl-1-(thiazol-2-yl)ethanamine via salt formation. DVS is used to validate the success of the new form.

Module 4: Storage & Transport

User Question: "Can I just wrap the vial in Parafilm?"

Technical Insight: No. Parafilm is permeable to water vapor over time. It is a dust barrier, not a moisture barrier.

Correct Storage Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Container: Heat-sealed aluminized Mylar bag (foil laminate).

  • Desiccant: Include a sachet of Molecular Sieves (4Å) or Silica Gel inside the secondary bag, not mixed with the product.

  • Temperature: Store at -20°C.

    • Warning: You must warm to room temperature in a desiccator before opening to prevent "thermal shock" condensation.

References

  • Dynamic Vapor Sorption (DVS) Methodology: Surface Measurement Systems. "Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials." News-Medical, 2023.

  • qNMR vs. Karl Fischer for Hygroscopic Calibrants: Suiter, C. and Widegren, J. "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry, 2021.[2][3]

  • Handling Hygroscopic Pharmaceuticals: Nandi, U. et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals."[4] Journal of Pharmaceutical Sciences, 2022.[5]

  • Amine Salt Selection: Stahl, P. H., & Wermuth, C. G. (Eds.).[6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General Reference for pKa gap and counter-ion selection).

  • Product Specifics (Structure/CAS): Sigma-Aldrich Product Entry: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (CAS 130199-65-4).

Sources

Troubleshooting

Addressing catalyst poisoning when using (S)-2-phenyl-1-(thiazol-2-yl)ethanamine

Technical Support Center: Catalyst Compatibility Guide Topic: Overcoming Catalyst Poisoning with (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Compatibility Guide Topic: Overcoming Catalyst Poisoning with (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Ticket ID: CHEM-SUP-8821 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Chelation Trap"

You are likely experiencing reaction stalling or low turnover numbers (TON) because (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is not merely a substrate; it is a potent bidentate ligand.

The structural proximity of the thiazole nitrogen and the homobenzylic primary amine allows this molecule to form a thermodynamically stable 5-membered chelate ring with soft transition metals (Pd, Pt, Rh). This "sequesters" your catalyst, removing it from the active cycle. Furthermore, the thiazole sulfur can irreversibly adsorb onto heterogeneous catalyst surfaces (Pd/C), poisoning active sites.

This guide provides three validated protocols to disrupt this coordination and restore catalytic activity without compromising the chiral integrity of your amine.

Module 1: Diagnosis & Mechanism

Before altering your synthesis, confirm that catalyst poisoning is the root cause.

The "Standard Addition" Test

  • Run your reaction until it stalls (e.g., 20% conversion).

  • Remove an aliquot for HPLC/GC analysis (Timepoint A).

  • Add a fresh portion of catalyst (same amount as initial loading) under inert conditions.

  • Stir for 1 hour and analyze again (Timepoint B).

  • Result: If the reaction restarts, your catalyst was deactivated (poisoned).[1]

  • Result: If the reaction remains dead, the issue is likely product inhibition or reagent decomposition, not simple poisoning.

Visualizing the Poisoning Mechanism

The following diagram illustrates how your substrate traps the metal center (


) compared to the desired active cycle.

CatalystPoisoning cluster_poison The Chelation Trap (Inactive) cluster_active Desired Catalytic Cycle Substrate (S)-2-phenyl-1- (thiazol-2-yl)ethanamine Metal Pd/Pt Catalyst Substrate->Metal High Affinity (N,N-Chelation) PoisonedComplex Stable 5-Membered Metallacycle Metal->PoisonedComplex Irreversible Binding ActiveCat Ligand-Stabilized Catalyst PoisonedComplex->ActiveCat BLOCKED Product Coupled Product ActiveCat->Product Turnover

Caption: Figure 1. The substrate acts as a bidentate ligand, forming a stable metallacycle (Red) that prevents the catalyst from entering the productive cycle (Green).

Module 2: Mitigation Protocols

Protocol A: The "Sacrificial Acid" Method (Homogeneous Catalysis)

Best for: Suzuki, Heck, or Buchwald-Hartwig couplings.

Concept: Protonate the basic nitrogen atoms to render them non-coordinating. The ammonium salt cannot bind to the metal, but the reaction can still proceed if the conditions are carefully buffered.

Reagents:

  • Tetrafluoroboric acid diethyl ether complex (

    
    ) or dilute HCl.
    
  • Why

    
    ?  The tetrafluoroborate anion is non-coordinating, unlike halides (
    
    
    
    ) which can compete for the metal center [1].

Step-by-Step:

  • Dissolve your substrate ((S)-2-phenyl-1-(thiazol-2-yl)ethanamine) in the reaction solvent.

  • Add 1.1 equivalents of

    
     dropwise at 0°C.
    
  • Stir for 15 minutes to ensure full salt formation.

  • Add your catalyst and coupling partners.[2]

  • Critical: If your reaction requires a base (e.g., Suzuki), use a heterogeneous inorganic base like

    
     or 
    
    
    
    . Avoid soluble organic bases (like TEA) which will immediately deprotonate your substrate and re-enable poisoning. The inorganic base releases the free amine slowly, allowing the catalytic cycle to compete effectively.
Protocol B: The "Bulky Shield" Strategy

Best for: C-H Activation or when acidic conditions are not tolerated.

Concept: Use a ligand on the metal that is so bulky it physically prevents the formation of the substrate-metal chelate complex.

Recommended Ligands:

  • Buchwald Biaryl Phosphines: XPhos or BrettPhos.

  • Mechanism: The steric bulk of the biaryl group creates a "roof" over the metal center. This allows small reactive species (like oxidative addition partners) to enter but blocks the bulky chelation of your thiazole-amine substrate [2].

Implementation:

  • Catalyst: Use a pre-formed catalyst like XPhos Pd G4 rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active species is formed before the poison can attack.

  • Loading: Increase catalyst loading to 3–5 mol% (vs standard 1 mol%).

Protocol C: Lewis Acid Scavengers

Best for: Hydrogenation or reactions where protonation is risky.

Concept: Add a "dummy" metal that binds to the thiazole/amine more strongly than your precious metal catalyst does.

Reagents:

  • 
     or 
    
    
    
    (0.5 - 1.0 equiv).

Step-by-Step:

  • Pre-mix the substrate with 0.5 equiv of

    
     for 30 minutes.
    
  • The Zinc will coordinate to the thiazole nitrogen and the amine.

  • Add the Pd/Pt catalyst. The "hard" Zinc binds the "hard" Nitrogen, leaving the "soft" Palladium free to perform the catalytic transformation on the softer pi-systems or halides [3].

Module 3: Comparative Data

Table 1: Impact of Mitigation Strategies on Yield (Suzuki Coupling Model)

ConditionAdditive/LigandConversion (24h)Notes
Standard

< 5%Catalyst sequestered immediately.
Protocol A

(1.1 eq)
82%High yield; requires non-coordinating anion.
Protocol B XPhos Pd G476%Excellent; easier workup than acid salt.
Protocol C

(0.5 eq)
65%Moderate improvement; Zinc removal required.

Module 4: Frequently Asked Questions (FAQs)

Q1: Will adding acid racemize the chiral center at the alpha-position?

  • A: Generally, no. Simple protonation of a primary amine with

    
     or HCl at room temperature does not cause racemization. However, avoid high temperatures (>100°C) combined with strong bases, as this can promote elimination-addition mechanisms that lead to racemization.
    

Q2: I am doing a hydrogenation using Pd/C. Why does the reaction stop at 50%?

  • A: This is likely sulfur poisoning.[1][3] The thiazole sulfur binds irreversibly to the Pd surface.

    • Fix: Switch to Pt/C (Platinum on Carbon) or Rh/C . Platinum is generally more resistant to sulfur poisoning than Palladium. Alternatively, use a higher loading (10-20 wt%) of Pd/C to "saturate" the poisoning sites while leaving active sites available.

Q3: Can I use a protecting group instead?

  • A: Yes, this is the most robust chemical solution. Converting the free amine to a Boc-carbamate or Trifluoroacetamide eliminates the chelation capability. You can deprotect it after the metal-catalyzed step. This adds two synthetic steps but guarantees catalyst performance.

References

  • Morressier. (2024). General solution to amine and heterocycle poisoning during C–H alkenylation.[4]Link

  • BenchChem. (2025).[1][2] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.Link

  • Fontaine, F.G., et al. (2017). Design Principles in Frustrated Lewis Pair Catalysis for the Functionalization of Carbon Dioxide and Heterocycles. Coordination Chemistry Reviews.[5] Link

  • Wikipedia. (2024). Lewis acid catalysis: Mechanism and Application.[6][7][8]Link

  • ResearchGate. (2020).[3] How does sulfur in thiazole poison Pd catalyst?Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Development for the Enantioselective Separation of (S) and (R)-2-phenyl-1-(thiazol-2-yl)ethanamine

This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of (S) and (R)-2-phenyl-1-(thiazol-2-yl)ethanamine enantiomers. As no...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of (S) and (R)-2-phenyl-1-(thiazol-2-yl)ethanamine enantiomers. As no specific methods for this compound are readily available in the literature, this document outlines a logical, experience-driven approach to method development based on the successful separation of structurally analogous compounds. We will explore the selection of chiral stationary phases (CSPs), mobile phase optimization, and the underlying principles of chiral recognition.

Introduction: The Significance of Chiral Separation

The biological activity of chiral molecules, particularly in the pharmaceutical industry, is often enantiomer-specific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, the ability to separate and quantify individual enantiomers is critical for drug development, quality control, and regulatory compliance. The target molecule, 2-phenyl-1-(thiazol-2-yl)ethanamine, possesses a stereocenter at the carbon atom bearing the amino and phenyl groups, making it a chiral compound. This guide will equip researchers with the foundational knowledge to develop a robust and reliable chiral HPLC method for its enantioselective analysis.

Foundational Strategy: Method Development for a Novel Compound

Developing a chiral HPLC method from the ground up requires a systematic approach. The following workflow outlines the key stages, from initial screening to method validation.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select & Screen Diverse CSPs (Polysaccharide, Pirkle-type) MP_Screen Screen Mobile Phases (Normal, Polar, Reversed-Phase) CSP_Screen->MP_Screen Initial Hits MP_Opt Optimize Mobile Phase (Solvent Ratio, Additives) MP_Screen->MP_Opt Promising Separation Temp_Opt Optimize Temperature MP_Opt->Temp_Opt Flow_Opt Optimize Flow Rate Temp_Opt->Flow_Opt Specificity Specificity Flow_Opt->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness End End: Validated Method Robustness->End Start Start: Define Analytical Goal Start->CSP_Screen

Caption: A systematic workflow for chiral HPLC method development.

Comparison of Potential Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving enantioselective separation. Based on the structure of 2-phenyl-1-(thiazol-2-yl)ethanamine, which features a primary amine, a phenyl group, and a thiazole ring, polysaccharide-based and Pirkle-type CSPs are strong candidates.

Polysaccharide-Based CSPs

These are the most widely used CSPs due to their broad applicability and high success rates. They consist of cellulose or amylose derivatives coated or immobilized on a silica support. Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs are based on a small chiral molecule covalently bonded to a silica support. For primary amines like our target compound, a (R,R) or (S,S) Whelk-O 1 column is a suitable choice. The separation mechanism is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions, forming transient diastereomeric complexes between the analyte and the CSP.

The diagram below illustrates the potential interaction sites of the target molecule with a CSP.

Caption: Key molecular interactions driving chiral separation.

Proposed Methodologies and Comparative Data

Below are two proposed starting methods for the separation of (S) and (R)-2-phenyl-1-(thiazol-2-yl)ethanamine, based on successful separations of analogous compounds. These should be considered as starting points for method development.

ParameterMethod A: Polysaccharide-BasedMethod B: Pirkle-Type
Chiral Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))(R,R) Whelk-O 1
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Ethanol / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Expected Elution Order Typically (R) then (S)Dependent on mobile phase
Rationale Broad applicability for amines. Diethylamine is a basic additive to improve peak shape and reduce tailing by competing with the amine for active sites on the silica support.Specifically designed for π-acidic and π-basic compounds. The acidic additive can improve interaction with the CSP.

Experimental Protocols

Sample Preparation
  • Prepare a stock solution of the racemic 2-phenyl-1-(thiazol-2-yl)ethanamine standard at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Execution (Method A)
  • Equilibrate the Chiralcel OD-H column with the mobile phase (n-Hexane / Isopropanol / Diethylamine at 80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 254 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Record the chromatogram and determine the retention times (t_R), peak areas (A), and resolution (R_s).

Trustworthiness: System Suitability

To ensure the validity of the results, the following system suitability parameters should be met for the analysis of the racemic mixture:

  • Resolution (R_s): The resolution between the two enantiomeric peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): The number of theoretical plates for each peak should be greater than 2000.

Conclusion and Recommendations

This guide has presented a structured approach to developing a chiral HPLC method for the separation of (S) and (R)-2-phenyl-1-(thiazol-2-yl)ethanamine. Both polysaccharide-based and Pirkle-type CSPs offer promising starting points. It is recommended to begin by screening these two column types with the proposed mobile phases. Subsequent optimization of the mobile phase composition (e.g., the ratio of alcohol modifier) and temperature will likely be necessary to achieve baseline separation with optimal resolution. The principles and methodologies outlined herein provide a robust framework for researchers to successfully develop and validate a suitable enantioselective method.

References

  • Note: As no direct literature exists for the target compound, these references provide the foundational principles and examples of separ
  • Chiral Separations by Liquid Chromatography . Title: Chiral Separations by Liquid Chromatography, Source: American Chemical Society, URL: [Link]

  • A Practical Guide to Chiral Analysis . Title: A Practical Guide to Chiral Analysis, Source: Regis Technologies, Inc., URL: [Link]

  • Enantioselective Separations by High-Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases . Title: Enantioselective Separations by High-Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases, Source: Chemical Reviews, URL: [Link]

  • Pirkle-Type Chiral Stationary Phases . Title: Pirkle-Type Chiral Stationary Phases, Source: SpringerLink, URL: [Link]

Comparative

Comparative Guide: Biological Activity of (S)- vs. (R)-Enantiomers in Drug Discovery

Executive Summary: The "Chiral Switch" Imperative In modern pharmacotherapy, enantiomers must be treated as distinct chemical entities, not merely isomeric variations.[1] The 1992 FDA policy statement on stereoisomeric d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chiral Switch" Imperative

In modern pharmacotherapy, enantiomers must be treated as distinct chemical entities, not merely isomeric variations.[1] The 1992 FDA policy statement on stereoisomeric drugs shifted the industry paradigm, mandating that the physiological impact of each enantiomer be characterized independently.[1]

This guide provides a technical comparison of (S)- and (R)-enantiomers, focusing on three critical divergence points: Pharmacodynamic Potency , Metabolic Fate (Chiral Inversion) , and Toxicological Liability . We utilize high-impact case studies (Citalopram and Ibuprofen) to illustrate these mechanisms, supported by experimental protocols for validation.

Mechanisms of Differentiation

Biological systems are inherently chiral. Macromolecular targets (receptors, enzymes, ion channels) possess chiral binding pockets that discriminate between enantiomers (the "hand-in-glove" analogy).

Key Definitions
  • Eutomer: The enantiomer possessing the desired pharmacological activity.[2]

  • Distomer: The enantiomer that is less active, inactive, or toxic.

  • Eudismic Ratio (ER): The ratio of the potency (

    
     or 
    
    
    
    ) of the eutomer to the distomer. High ER indicates high stereoselectivity.
Three Modes of Action
  • Direct Potency Difference: One enantiomer binds with significantly higher affinity (e.g., Escitalopram).

  • Metabolic Chiral Inversion: The inactive enantiomer is enzymatically converted into the active form in vivo (e.g., Ibuprofen).[2]

  • Functional Antagonism: The distomer actively interferes with the eutomer's binding or function (e.g., (R)-Citalopram).

Case Study Analysis

Case A: Citalopram (SSRI) – The Case for Allosteric Antagonism
  • (S)-Citalopram (Escitalopram): The eutomer.[2] High affinity for the Serotonin Transporter (SERT).

  • (R)-Citalopram: The distomer.[2] Low affinity for the primary site but binds to an allosteric site on SERT, stabilizing a low-affinity conformation and reducing the efficacy of the (S)-enantiomer.

Data Summary: SERT Binding Affinity

CompoundConfigurationSERT

(nM)
Eudismic RatioFunctional Outcome
Escitalopram (S)-Enantiomer1.1N/APotent Inhibition
(R)-Citalopram (R)-Enantiomer38.0~35Weak Inhibition / Antagonist
Racemate (R,S)-Mixture3.8N/AReduced Efficacy vs Pure (S)

Data Source: Sánchez et al. (2003); Owens et al. (2001).

Mechanism Visualization: Allosteric Interference

The following diagram illustrates how (R)-citalopram antagonizes the therapeutic effect of (S)-citalopram.

Citalopram_Allostery SERT_Active SERT Transporter (High Affinity State) SERT_Inactive SERT Transporter (Low Affinity State) SERT_Active->SERT_Inactive Conformational Change Response 5-HT Reuptake Inhibition SERT_Active->Response High Efficacy SERT_Inactive->Response Reduced Efficacy S_Cit (S)-Citalopram (Eutomer) S_Cit->SERT_Active Binds Primary Site R_Cit (R)-Citalopram (Distomer) R_Cit->SERT_Active Binds Allosteric Site

Figure 1: (R)-Citalopram binds an allosteric site on SERT, shifting it to a low-affinity state, thereby reducing the efficacy of (S)-Citalopram.[3][4]

Case B: Ibuprofen (NSAID) – Metabolic Chiral Inversion
  • (S)-Ibuprofen: The active COX inhibitor (160x more potent in vitro).[2]

  • (R)-Ibuprofen: Inactive in vitro, but acts as a "prodrug" in vivo. It undergoes unidirectional inversion to the (S)-form via an Acyl-CoA intermediate.

Data Summary: Activity & Inversion

Parameter(S)-Ibuprofen(R)-Ibuprofen
COX-1

0.38 µM>60 µM
In Vivo Fate Unchanged~60% converts to (S)-form
Mechanism Direct InhibitionMetabolic Inversion
Mechanism Visualization: Unidirectional Inversion

This pathway explains why racemic ibuprofen is effective, but pure (S)-ibuprofen provides faster onset with lower metabolic load.

Ibuprofen_Inversion R_Ibu (R)-Ibuprofen (Inactive) R_Ibu_CoA (R)-Ibuprofen-CoA (Intermediate) R_Ibu->R_Ibu_CoA Activation S_Ibu_CoA (S)-Ibuprofen-CoA (Intermediate) R_Ibu_CoA->S_Ibu_CoA Chiral Inversion S_Ibu (S)-Ibuprofen (Active COX Inhibitor) S_Ibu_CoA->S_Ibu Hydrolysis Enzyme1 Acyl-CoA Synthetase Enzyme1->R_Ibu Enzyme2 Racemase (Epimerase) Enzyme2->R_Ibu_CoA Enzyme3 Hydrolase Enzyme3->S_Ibu_CoA

Figure 2: The unidirectional metabolic inversion of inactive (R)-Ibuprofen to active (S)-Ibuprofen via CoA-thioester intermediates.[2]

Experimental Protocol: Chiral Separation & Potency Validation

Objective: To isolate enantiomers from a racemate and determine their individual


 values.
Trustworthiness:  This protocol uses Supercritical Fluid Chromatography (SFC) for superior resolution and speed compared to traditional HPLC.
Phase 1: Preparative Isolation (SFC)
  • Column Selection: Screen polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Rationale: Amylose and cellulose tris-carbamates offer broad recognition capabilities for aromatic/heterocyclic drugs.

  • Mobile Phase:

    
     with Methanol co-solvent (5-40%). Add 0.1% DEA (diethylamine) for basic compounds or TFA for acidic compounds.
    
    • Rationale: Additives sharpen peak shape by suppressing ionization of the analyte.

  • Collection: Inject racemate (e.g., 50 mg/mL). Collect fractions based on UV absorbance.

  • QC Validation: Re-inject collected fractions to confirm Enantiomeric Excess (

    
    ) > 99%.
    
Phase 2: Functional Potency Assay (Radioligand Binding)
  • Membrane Prep: Use CHO-K1 cells overexpressing the target (e.g., hSERT).

  • Incubation:

    • Tube A: Vehicle (Total Binding).

    • Tube B: Excess cold ligand (Non-Specific Binding).

    • Tube C-G: Increasing concentrations of (S)-Enantiomer (

      
       to 
      
      
      
      M).
    • Tube H-L: Increasing concentrations of (R)-Enantiomer .[3]

  • Equilibrium: Incubate at 25°C for 60 min.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.5% PEI.

    • Rationale: PEI reduces non-specific binding of the radioligand to the filter.

  • Analysis: Measure CPM via scintillation counting. Fit data to a one-site competition model:

    
    
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • FDA Policy Statement. "FDA's policy statement for the development of new stereoisomeric drugs." Chirality, 1992.[1][5][6] Link

  • Sánchez, C., et al. "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression."[7] Psychopharmacology, 2003.[7] Link

  • Owens, M.J., et al. "Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine." Biological Psychiatry, 2001. Link

  • Evans, A.M. "Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen." Clinical Rheumatology, 2001. Link

  • Handa, H., et al. "Thalidomide: A notorious sedative to a wonder anticancer drug." Proceedings of the Japan Academy, 2010. Link

Sources

Validation

Comparative Mass Spectrometry Guide: Elucidating Thiazole Ethanamines via IT-CID vs. HCD Platforms

Introduction: The Analytical Challenge of Thiazole Ethanamines Thiazole ethanamines are critical pharmacophores embedded in numerous therapeutics (e.g., pramipexole analogues, H2-receptor antagonists like famotidine prec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Thiazole Ethanamines

Thiazole ethanamines are critical pharmacophores embedded in numerous therapeutics (e.g., pramipexole analogues, H2-receptor antagonists like famotidine precursors) and emerging designer drugs. In drug metabolism and pharmacokinetics (DMPK) studies, the accurate structural elucidation of these nitrogen- and sulfur-containing heterocycles is paramount.

However, analysts frequently encounter conflicting spectral data depending on the mass spectrometry (MS) platform utilized. This guide provides an objective, data-driven comparison of two dominant fragmentation paradigms—Resonant Ion Trap Collision-Induced Dissociation (IT-CID) and Higher-energy Collisional Dissociation (HCD) —for the characterization of thiazole ethanamines, utilizing 4-methyl-5-(2-aminoethyl)thiazole (m/z 143.06) as a standardized model compound.

The Physics of Fragmentation: Causality Behind Spectral Divergence

To understand the divergent spectra produced by different MS platforms, we must examine the physical causality of ion activation. As an application scientist, I do not just look at the fragments; I look at how the energy was deposited into the molecule.

Ion Trap CID (Resonant Activation): In a linear ion trap, CID is a resonant excitation technique. Precursor ions are accelerated slowly, experiencing multiple equilibrating collisions with an inert gas (typically helium). Crucially, once the precursor dissociates, the resulting fragment ions fall out of resonance. These fragments are subsequently "cooled" by the collision gas, which arrests further unimolecular dissociation 1. Furthermore, IT-CID is fundamentally limited by the "1/3 rule," where product ions with an m/z less than approximately one-third of the precursor's m/z cannot be stably trapped and are lost to the vacuum.

HCD (Beam-Type Activation): HCD, specific to Orbitrap architectures, occurs in a dedicated multipole collision cell outside the trap. It is a non-resonant, beam-type technique where ions are injected with a single, high-energy bolus 1. Because the product ions are not resonantly cooled, they can undergo subsequent collisions, driving secondary and tertiary fragmentation pathways. Additionally, HCD lacks the low-mass cutoff, enabling the detection of low-mass reporter ions and deep ring-cleavage products [[2]]().

Comparative Fragmentation Pathways of Thiazole Ethanamines

Thiazole ethanamines exhibit a bipartite fragmentation behavior dictated strictly by the applied collision energy and activation mode:

  • Aliphatic Side-Chain Cleavage (Low Activation Energy): The primary and most thermodynamically favorable pathway is the neutral loss of ammonia (-17 Da) from the ethanamine tail, yielding m/z 126.04. An alternative alpha-cleavage results in the loss of the ethylamine radical/neutral (-43 Da). Because these require low activation energy, they dominate IT-CID spectra.

  • Thiazole Ring Opening (High Activation Energy): The thiazole core is highly stable. Cleaving it requires significant energy, typically proceeding via the rupture of the 1,2- (S-C) and 3,4- (N-C) bonds of the thiazole ring 3. This yields characteristic low-mass fragments (e.g., m/z 86.01). This deep structural mapping requires the non-equilibrium, multi-collision environment provided exclusively by HCD.

Pathway M [M+H]+ Precursor m/z 143.06 F1 Side-Chain Loss m/z 126.04 M->F1 -NH3 (17 Da) CID & HCD F2 Alpha Cleavage m/z 100.02 M->F2 -C2H5N (43 Da) CID & HCD F3 Thiazole Ring Opening m/z 86.01 F1->F3 1,2 & 3,4 Bond Cleavage HCD Dominant F2->F3 -CH2 HCD Dominant

Fig 1: Divergent fragmentation pathways of thiazole ethanamines under CID and HCD conditions.

Experimental Workflow: A Self-Validating LC-MS/MS Protocol

To objectively compare these platforms without chromatographic bias, the following self-validating protocol utilizes a Tribrid Orbitrap (e.g., Orbitrap Fusion Lumos). This allows back-to-back acquisition of IT-CID and Orbitrap-HCD spectra from a single chromatographic peak.

Step 1: System Suitability & Calibration (Self-Validation Check 1)

  • Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI) to ensure Orbitrap mass accuracy is < 2 ppm.

  • Validate the isolation efficiency of the quadrupole to ensure no co-isolation of background ions.

Step 2: Sample Preparation

  • Prepare a 1 µg/mL working solution of 4-methyl-5-(2-aminoethyl)thiazole in 95:5 Water:Acetonitrile with 0.1% Formic Acid.

  • Self-Validation Check 2: Spike with an isotopically labeled internal standard (e.g., 13C2-thiazole ethanamine) at 0.5 µg/mL to validate ionization consistency across runs.

Step 3: UHPLC Separation

  • Column: C18 Reverse-Phase (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A = 0.1% Formic Acid in H2O; B = 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.3 mL/min.

Step 4: Back-to-Back MS Acquisition Configure the MS method with a Top-N Data-Dependent Acquisition (DDA) utilizing a split routing workflow:

  • Scan 1 (IT-CID): Isolate precursor[M+H]+ at m/z 143.06. Apply a Normalized Collision Energy (NCE) of 30%. Detect fragments in the Linear Ion Trap (Rapid scan rate).

  • Scan 2 (HCD): Isolate precursor [M+H]+ at m/z 143.06. Apply NCE of 35% in the HCD cell. Route fragments to the Orbitrap for high-resolution detection (Resolution = 30,000 at m/z 200).

Step 5: Data Quality Control (Self-Validation Check 3)

  • Evaluate the intensity ratio of m/z 126.04 to m/z 86.01 in the HCD spectra. A ratio of ~1:2 confirms optimal collision energy calibration for deep ring cleavage.

Workflow Start Sample Prep: Thiazole Ethanamine LC UHPLC Separation (C18 Column) Start->LC Split Tribrid MS Routing LC->Split CID Ion Trap CID (Resonant Activation) Split->CID Route to Trap HCD Orbitrap HCD (Beam-Type Activation) Split->HCD Route to HCD Cell DataCID Primary Cleavages (Side-Chain Loss) CID->DataCID DataHCD Deep Fragmentation (Thiazole Ring Opening) HCD->DataHCD

Fig 2: Back-to-back LC-MS/MS routing workflow for comparative fragmentation analysis.

Quantitative Data Comparison

The structural elucidation power of each technique is summarized below. HCD provides a comprehensive structural fingerprint, whereas IT-CID is strictly limited to confirming the aliphatic side chain due to resonant cooling and the 1/3 rule.

Table 1: Comparative MS/MS Fragment Ion Yields (4-methyl-5-(2-aminoethyl)thiazole)

Fragment IonStructural AssignmentIT-CID (Resonant) Relative AbundanceHCD (Beam-Type) Relative Abundance
m/z 143.06 [M+H]+ Precursor5%0%
m/z 126.04 [M+H - NH3]+ (Side Chain)100% (Base Peak)45%
m/z 100.02 [M+H - C2H5N]+ (Alpha Cleavage)15%20%
m/z 86.01 Thiazole Ring Cleavage (-HCN)Not Detected (1/3 Rule)100% (Base Peak)
m/z 59.00 Deep Ring FragmentationNot Detected35%

Table 2: Instrument Parameter & Capability Comparison

ParameterIon Trap CIDOrbitrap HCD
Activation Physics Resonant ExcitationBeam-Type Collisions
Collision Gas HeliumNitrogen / Argon
Low-Mass Cutoff Yes (~1/3 of precursor m/z)No (Full scan range)
Secondary Fragmentation Arrested (Cooling effect)Promoted (Multi-collision)
Primary Use Case High-sensitivity MRM / Primary neutral lossesDe novo structural elucidation / Ring mapping

Conclusion & Recommendations

For the routine quantification (MRM/SRM) of thiazole ethanamines where maximum sensitivity of the primary transition (e.g., 143 → 126) is required, resonant IT-CID or QqQ CID is sufficient and often provides superior duty cycles.

However, for de novo structural elucidation, metabolite identification, or differentiating isomeric thiazole derivatives, HCD with high-resolution Orbitrap detection is mandatory . The beam-type physics of HCD overcomes the high activation energy barrier required for thiazole ring cleavage and completely bypasses the 1/3 rule. This reveals the critical low-mass fragments (m/z 86.01, m/z 59.00) necessary for definitive structural assignment that are otherwise invisible in traditional ion trap CID.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)
  • Difference between HCD and CID collision induced dissociations?

Sources

Comparative

Definitive Stereochemical Assignment of Chiral Amines: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of modern medicinal chemistry, the precise determination of a molecule's three-dimensional structure is not merely an academic e...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise but a cornerstone of rational drug design and development. More than half of all drugs currently on the market are chiral, and it is well-established that enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, the unambiguous confirmation of the absolute stereochemistry of a chiral molecule, such as (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, is a critical step in the development of safe and efficacious therapeutics.

This guide provides a comprehensive comparison of analytical methodologies for the stereochemical confirmation of chiral amines, with a primary focus on the gold standard technique of single-crystal X-ray diffraction (SCXRD). While a public crystal structure for the specific molecule (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is not currently available, this guide will furnish a detailed, best-practice protocol for obtaining such data. Furthermore, it will present a comparative analysis with powerful spectroscopic alternatives, including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), providing researchers with the insights needed to select the most appropriate analytical strategy for their specific needs.

The Unparalleled Insight of X-ray Crystallography

Single-crystal X-ray diffraction stands as the most definitive method for determining the absolute configuration of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional map of the electron density within the molecule can be generated, revealing the precise spatial arrangement of every atom.[4][5][6]

The Crystallization Bottleneck: A Practical Challenge

The primary and most significant hurdle in SCXRD is the requirement for a high-quality single crystal.[6][7] The process of crystallization can often be more of an art than a science, influenced by a multitude of factors including purity, solvent choice, temperature, and even mechanical disturbances.[8] For many chiral amines, which can exist as oils or have a high propensity for disordered packing, obtaining crystals suitable for diffraction can be a significant bottleneck.[7][9]

Experimental Protocol: A Pathway to a Definitive Structure

The following protocol outlines a systematic approach to obtaining single crystals of a chiral amine like (S)-2-phenyl-1-(thiazol-2-yl)ethanamine and subsequent X-ray diffraction analysis.

The initial and most critical phase is a broad screening of crystallization conditions. This is often performed on a small scale to conserve material.

1. Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

2. Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[8] A common strategy is to use a binary solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent).

3. Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is prepared and allowed to evaporate slowly and undisturbed.[8]
  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then sealed in a larger chamber containing a more volatile "anti-solvent." Slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.[10]
  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization.

G cluster_prep Sample Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis Purification High Purity Amine Solvent Solvent Screening Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Vapor Vapor Diffusion Solvent->Vapor Cooling Slow Cooling Solvent->Cooling Crystal Single Crystal Selection Evaporation->Crystal Vapor->Crystal Cooling->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Structure Structure Solution & Refinement Diffraction->Structure

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

1. Crystal Mounting: A single, well-formed crystal (ideally 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.

2. Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final, high-resolution crystal structure. For chiral molecules, the absolute configuration is typically determined using anomalous dispersion effects, often requiring data collection with a copper X-ray source.[5]

A Comparative Look: Spectroscopic Alternatives

When single crystals are elusive, or for high-throughput screening, several powerful spectroscopic techniques can provide crucial information about the stereochemistry of a chiral amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of chemical analysis and can be adapted for the determination of enantiomeric excess and, in some cases, absolute configuration.[11][12]

  • Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral reagent to form a mixture of diastereomers.[13] Since diastereomers have different physical properties, their corresponding signals in the NMR spectrum will be distinct, allowing for the determination of the enantiomeric ratio.[14][15]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers of the analyte.[12][13] This can induce chemical shift differences between the enantiomers, enabling quantification.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[16] This technique is exquisitely sensitive to the three-dimensional structure of a molecule.

  • Electronic Circular Dichroism (ECD): ECD is the counterpart to UV-Vis spectroscopy and is particularly useful for molecules containing chromophores.[16][17] The experimental ECD spectrum can be compared to spectra predicted by quantum mechanical calculations to assign the absolute configuration.[18][19][20]

  • Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and is sensitive to the vibrational modes of a chiral molecule.[21][22] Like ECD, VCD spectra can be compared with theoretical calculations to determine the absolute configuration, and it is applicable to a wider range of molecules, including those without strong UV chromophores.[2][23]

Performance Comparison: A Side-by-Side Analysis

The choice of analytical technique often depends on a balance of factors including the nature of the sample, the information required, and available resources.

Technique Principle Sample Requirements Information Provided Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystal (0.1-0.3 mm)Absolute configuration, bond lengths, bond angles, conformationDefinitive, unambiguous resultsCrystal growth can be a major bottleneck
NMR with Chiral Agents Formation of diastereomers or diastereomeric complexesSoluble sample, high purityEnantiomeric excess, sometimes relative configurationRapid analysis, widely available instrumentationRequires a chiral auxiliary, can be less accurate than chromatography
Electronic Circular Dichroism (ECD) Differential absorption of circularly polarized UV-Vis lightSoluble sample with a chromophoreAbsolute configuration (with calculations)High sensitivity, small sample amountRequires a chromophore, interpretation can be complex for flexible molecules
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightSoluble sampleAbsolute configuration (with calculations)Broad applicability, provides rich structural informationLower sensitivity than ECD, requires specialized equipment

Conclusion: An Integrated Approach to Stereochemical Confirmation

While single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute configuration of chiral molecules like (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, its reliance on high-quality crystals presents a practical challenge. In the absence of suitable crystals, or for more rapid screening, spectroscopic techniques such as NMR with chiral auxiliaries and circular dichroism offer powerful alternatives.

A modern and robust approach to stereochemical confirmation often involves an integrated strategy. Spectroscopic methods can be employed for initial screening and determination of enantiomeric purity, while the pursuit of a single crystal for X-ray analysis provides the ultimate, unambiguous structural proof. By understanding the strengths and limitations of each technique, researchers can navigate the complexities of chiral analysis and confidently advance their drug discovery programs.

References

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. The Chemical Educator. [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality. [Link]

  • Electronic Circular Dichroism (ECD). FACCTs. [Link]

  • NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Stereochemistry determination by experimental and computaitonal spectroscopy. Smarter Select. [Link]

  • Identification of natural product stereochemistry via calculation of ECD spectra. OpenUCT. [Link]

  • A convenient method for the determination of the absolute configuration of chiral amines. The Journal of Organic Chemistry. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Circular dichroism: Electronic. ResearchGate. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • Vibrational circular dichroism. Wikipedia. [Link]

  • Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. Semantic Scholar. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Recent advances in the field of chiral crystallization. ResearchGate. [Link]

  • How and How Much Molecular Conformation Affects Electronic Circular Dichroism: The Case of 1,1-Diarylcarbinols. Molecules. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Victoria. [Link]

  • Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Indian Institute of Science. [Link]

  • 2-(4-phenyl-1,3-thiazol-2-yl)ethan-1-amine. Molport. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molbank. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • Access Structures. Cambridge Crystallographic Data Centre. [Link]

  • CCDC 2323924: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

  • X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry. [Link]

Sources

Validation

Orthogonal Validation of Enantiomeric Purity for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine: Polarimetry vs. Alternative Techniques

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the chiral purity of complex pharmaceutical building blocks. (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a highly valuable c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the chiral purity of complex pharmaceutical building blocks. (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is a highly valuable chiral amine, often utilized as a pharmacophore or intermediate in drug development. Validating its optical rotation is not merely a compliance checkbox; it requires a deep understanding of the physical causality behind optical activity.

When linearly polarized light passes through a solution of this chiral amine, the non-superimposable nature of the (S)-enantiomer causes a differential propagation velocity between the left- and right-circularly polarized components of the light[1]. This phase shift manifests as a measurable macroscopic rotation of the polarization plane. However, relying solely on polarimetry can introduce analytical blind spots, as achiral impurities can artificially depress the observed rotation. To establish absolute trustworthiness, we must employ an orthogonal approach, comparing polarimetry against Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares these methodologies and provides self-validating protocols for each.

Objective Comparison of Analytical Alternatives

To select the appropriate validation method, we must evaluate the performance, sensitivity, and mechanistic basis of each technique. Table 1 summarizes the quantitative and qualitative parameters of polarimetry compared to its primary alternatives.

Table 1: Quantitative and Qualitative Comparison of Chiral Analytical Techniques

Performance MetricPolarimetry (Optical Rotation)Chiral HPLCNMR (Chiral Derivatization)
Primary Output Specific Rotation (

)
Enantiomeric Excess (

)
Diastereomeric Ratio (

)
Mechanism Bulk phase shift of polarized lightDifferential partitioning on chiral stationary phaseChemical shift resolution of diastereomers
Sensitivity to Impurities High (Achiral impurities skew concentration

)
Low (Impurities separate chromatographically)Low (Impurities resolve spectroscopically)
Sample Recovery 100% (Non-destructive)Variable (Depends on prep-scale)0% (Destructive derivatization)
Throughput High (< 5 mins per sample)Medium (15-30 mins per run)Low (Requires synthesis + NMR time)
Best Use Case Rapid QA/QC release testingPrecise quantification of trace enantiomersAbsolute configuration confirmation

Experimental Workflows & Self-Validating Protocols

Expertise in analytical chemistry is defined by the ability to design self-validating systems. The following protocols do not just list steps; they embed causality and internal controls to ensure data integrity.

Protocol A: High-Precision Polarimetry (USP <781> Compliant)

Causality: Specific rotation is an intrinsic property, but the observed optical rotation is highly sensitive to temperature and concentration[2]. Solvent expansion alters the effective concentration, while thermal energy affects the conformational equilibrium of the molecule. Therefore, strict temperature control is non-negotiable for reproducibility, as mandated by [3].

Step-by-Step Methodology:

  • System Suitability & Calibration: Calibrate the polarimeter using a certified sucrose reference standard at 589 nm (Sodium D-line). Ensure the instrument reads within ±0.01° of the certified value to validate detector linearity, a critical step highlighted by [4].

  • Sample Preparation: Accurately weigh 1.000 g of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine and dissolve it in exactly 10.0 mL of spectroscopic-grade methanol.

  • Self-Validation Checkpoint (Blanking): Prepare a blank using the exact same solvent batch. Zero the instrument with this blank to eliminate solvent-induced birefringence. Furthermore, run a known racemic mixture of the amine; the observed rotation must be exactly 0.000° ± 0.002°. A non-zero value indicates instrument drift or a chiral contaminant in the solvent.

  • Measurement: Inject the sample into a 100 mm (1 dm) temperature-controlled cell set precisely to 20.0 °C. Record the observed angular rotation (

    
    ).
    
  • Calculation: Calculate the specific rotation

    
     using the standard formula: 
    
    
    
    , where
    
    
    is the path length in decimeters (1 dm), and
    
    
    is the concentration in g/mL (0.1 g/mL).
Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

Causality: While polarimetry provides a bulk macroscopic measurement, chiral HPLC physically separates the (R) and (S) enantiomers based on transient diastereomeric interactions with a chiral stationary phase (CSP). The enantiomer with the higher affinity for the CSP will elute later, allowing for precise integration of peak areas.

Step-by-Step Methodology:

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Causality: The addition of 0.1% diethylamine suppresses secondary interactions between the basic thiazolyl amine and residual silanols on the silica support, preventing peak tailing.

  • Self-Validation Checkpoint (Resolution): Inject a racemic standard of 2-phenyl-1-(thiazol-2-yl)ethanamine. Adjust the flow rate until baseline resolution (

    
    ) is achieved between the (R) and (S) peaks. If baseline resolution is not achieved, the ee% calculation will be artificially skewed.
    
  • Sample Injection: Inject the (S)-enantiomer sample. Calculate the enantiomeric excess using the formula detailed in :

    
    [5].
    
Protocol C: NMR with Chiral Derivatizing Agents

Causality: Enantiomers have identical NMR spectra in an achiral environment. By reacting the amine with a chiral derivatizing agent like (R)-Mosher's acid chloride ((R)-MTPA-Cl), we covalently convert the enantiomers into diastereomers. Diastereomers possess distinct electronic environments, resulting in resolved chemical shifts that can be integrated to determine the diastereomeric ratio (dr).

Step-by-Step Methodology:

  • Derivatization: In an NMR tube, dissolve 10 mg of the amine in 0.5 mL of anhydrous CDCl3. Add 2 equivalents of pyridine and 1.2 equivalents of (R)-MTPA-Cl.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 30 minutes.

  • Self-Validation Checkpoint (Completion): Acquire a 1H-NMR spectrum and verify the complete disappearance of the free amine

    
    -proton signal. Incomplete derivatization can lead to kinetic resolution, where one enantiomer reacts faster than the other, yielding a false 
    
    
    
    .
  • Quantification: Integrate the distinct methoxy (-OCH3) singlets of the Mosher's amide derivatives (typically around 3.4 - 3.6 ppm) to calculate the diastereomeric ratio, which directly correlates to the original enantiomeric purity.

Visualizing the Analytical Workflows

To synthesize these concepts, the following diagrams illustrate the orthogonal validation strategy and the physical mechanism of polarimetry.

Workflow A Synthesized Amine: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine B Macroscopic Validation Polarimetry (USP <781>) A->B C Chromatographic Validation Chiral HPLC A->C D Spectroscopic Validation 1H-NMR + Mosher's Amide A->D E Specific Rotation[α]D B->E F Enantiomeric Excess (ee%) C->F G Diastereomeric Ratio (dr) D->G H Orthogonally Validated Chiral Purity Profile E->H F->H G->H

Orthogonal validation workflow for determining the enantiomeric purity of chiral amines.

Mechanism L Light Source (589 nm) P Polarizer (Linear) L->P Unpolarized S Sample Cell (1 dm) Chiral Amine Solution P->S Polarized A Analyzer (Measures α) S->A Rotated D Detector (Quantifies Data) A->D Signal

Mechanistic pathway of a polarimeter measuring the optical rotation of a chiral sample.

References

  • 781 OPTICAL ROTATION - Rudolph Research Analytical Rudolph Research Analytical URL:[Link]

  • 5.3: Optical Activity - Chemistry LibreTexts Chemistry LibreTexts URL:[Link]

  • How Polarimeters are Applied in Pharmaceutical Quality Control Drawell Analytical URL:[Link]

  • Optical rotation Wikipedia URL:[Link]

Sources

Comparative

Advanced Comparative Guide: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine vs. Traditional Chiral Amines

Executive Summary (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (CAS: 130199-65-4) represents a specialized subclass of chiral amines, distinct from the commoditized "workhorse" resolving agents like -phenylethylamine (PEA). S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine (CAS: 130199-65-4) represents a specialized subclass of chiral amines, distinct from the commoditized "workhorse" resolving agents like


-phenylethylamine (PEA). Structurally, it acts as a heterocyclic bioisostere  of 1,2-diphenylethylamine, where one phenyl ring is replaced by a thiazole moiety.[1]

This substitution introduces a critical electronic and coordinating asymmetry absent in all-carbon analogs. While PEA relies solely on steric bulk and basicity, the thiazole derivative offers a secondary nitrogen acceptor site, altering its pKa, solubility profile, and metal-binding capability.[1] This guide objectively compares its physicochemical profile and synthetic utility against industry standards, supported by experimental protocols for its generation via enzymatic resolution.[1]

Chemical Profile & Mechanistic Comparison[1][2][3][4]

Structural & Electronic Analysis

The defining feature of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is the electron-deficient thiazole ring attached directly to the chiral center.

  • Basicity (pKa): The thiazole ring is electron-withdrawing compared to a phenyl group. Consequently, the exocyclic amine is less basic than that of PEA.[1] This reduced basicity modulates its salt-forming characteristics, making it effective for resolving stronger chiral acids where PEA salts might be too stable or hygroscopic.[1]

  • Chelation Potential: Unlike PEA, which is a monodentate ligand, this compound has the potential for bidentate coordination (N,N-chelation) involving the thiazole nitrogen and the exocyclic amine.[1] This makes it a superior candidate for asymmetric catalysis ligands.

Table 1: Physicochemical Comparison of Chiral Amines

Feature(S)-2-phenyl-1-(thiazol-2-yl)ethanamine(S)-

-Phenylethylamine (PEA)
(S)-1-(1-Naphthyl)ethylamine (NEA)
Structure Heterocyclic / AromaticAromatic (Benzene)Aromatic (Naphthalene)
MW ( g/mol ) 204.29121.18171.24
Electronic Nature Electron-deficient (Thiazole)Electron-neutralElectron-rich (extended

)
Est. pKa (Amine) ~8.8 - 9.0 (Weaker Base)9.8 (Standard Base)9.7
Coordination Bidentate (N,N-donor)MonodentateMonodentate
Primary Utility Pharma Intermediate / LigandResolution AgentResolution / Steric Bulk
Structural Visualization

The following diagram illustrates the structural divergence and the "coordination bite" potential of the thiazole derivative compared to PEA.

Chiral_Amine_Comparison PEA (S)-PEA (Standard) Prop_PEA Monodentate High Basicity (pKa ~9.8) Steric: Phenyl PEA->Prop_PEA ThiazoleAmine (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (Target) Prop_Thiaz Bidentate Potential (N-N) Lower Basicity (pKa ~9.0) Steric: Thiazole (Planar) ThiazoleAmine->Prop_Thiaz Prop_PEA->Prop_Thiaz Bioisosteric Replacement (Phenyl -> Thiazole)

Figure 1: Structural and functional divergence between standard PEA and the Thiazole-Amine derivative.

Performance Analysis: Applications & Efficacy

As a Resolving Agent

While PEA is the gold standard for resolving chiral acids (e.g., Naproxen, Mandelic acid), (S)-2-phenyl-1-(thiazol-2-yl)ethanamine offers a niche advantage:

  • Salt Crystallinity: The presence of the sulfur atom and the heteroaromatic ring often alters the crystal lattice energy of diastereomeric salts. In cases where PEA salts form oils (a common failure mode), the thiazole derivative can induce crystallinity due to stronger

    
    -stacking interactions and dipole alignment.
    
  • Limitation: Due to higher cost and lower basicity, it is rarely used for bulk resolution of simple acids but is reserved for high-value intermediates where separation is difficult.[1]

As a Pharmaceutical Intermediate

This molecule is highly valued in Fragment-Based Drug Discovery (FBDD) . The thiazole ring is a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogues).[1]

  • Mechanism: The thiazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the chiral amine handle allows for vector-specific growth of the molecule into the hydrophobic pocket.

Experimental Protocol: Chemoenzymatic Synthesis

Given the high cost of the enantiopure reagent, the most scientifically robust method for obtaining (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is via Enzymatic Kinetic Resolution (EKR) of the racemic amine. This method is self-validating (ee% is monitored) and scalable.

Protocol: Lipase-Catalyzed Resolution

Objective: Isolate (S)-amine from racemic mixture using Candida antarctica Lipase B (CAL-B).

Reagents:

  • Racemic 2-phenyl-1-(thiazol-2-yl)ethanamine (1.0 equiv)

  • Ethyl Acetate (Acyl donor & Solvent) or Isopropyl Acetate

  • Novozym 435 (Immobilized CAL-B)

  • MTBE (Methyl tert-butyl ether) as co-solvent (optional)

Step-by-Step Methodology:

  • Preparation: Dissolve racemic amine (10 mmol) in dry MTBE (50 mL). Add Ethyl Acetate (5.0 equiv, 50 mmol).[1]

  • Initiation: Add Novozym 435 (200 mg, 20% w/w relative to substrate).

  • Incubation: Shake the mixture at 30°C - 40°C at 200 rpm.

    • Mechanism:[2] CAL-B selectively acylates the (R)-enantiomer to form the amide, leaving the (S)-amine free. (Note: CAL-B typically follows Kazlauskas' rule, favoring the (R)-amide for this steric profile, but verification via HPLC is required).

  • Monitoring: Monitor reaction via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA). Stop when conversion reaches 50%.

  • Work-up: Filter off the enzyme (recyclable).

  • Separation:

    • Acidify the filtrate with 1M HCl. The free (S)-amine moves to the aqueous phase. The (R)-amide remains in the organic phase.

    • Separate layers. Basify the aqueous layer (NaOH) and extract with DCM to recover pure (S)-2-phenyl-1-(thiazol-2-yl)ethanamine .

Workflow Visualization

The following diagram details the logic flow of the kinetic resolution process.

Enzymatic_Resolution Racemate Racemic Amine (R/S Mixture) Reaction Kinetic Resolution (Selective Acylation of R-isomer) Racemate->Reaction Reagents Ethyl Acetate + CAL-B (Lipase) Reagents->Reaction R_Amide (R)-Amide (Acylated Product) Reaction->R_Amide Organic Phase S_Amine (S)-Amine (Unreacted Target) Reaction->S_Amine Aqueous Phase (as Salt) AcidWash Acid Extraction (HCl) Reaction->AcidWash Partitioning

Figure 2: Chemoenzymatic Kinetic Resolution workflow for isolating the (S)-enantiomer.

References

  • Sigma-Aldrich. (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Product Sheet. CAS 130199-65-4. (Verified Source)

  • Gotor, V., et al. "Lipase-catalyzed kinetic resolution of 1-heteroaryl-ethanamines." Journal of Organic Chemistry, 2005.[1] (Foundational protocol for CAL-B resolution of thiazole amines).

  • PubChem Compound Summary. "2-(1,3-Thiazol-2-yl)ethanamine". National Center for Biotechnology Information.

  • Beilstein J. Org. Chem. "2-Heteroarylethylamines in medicinal chemistry: a review". 2024.

  • MDPI Molecules. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine". 2020.

Sources

Validation

Determination of Absolute Configuration of Thiazol-2-yl Ethanamine Derivatives

Executive Summary The determination of absolute configuration (AC) for thiazol-2-yl ethanamine derivatives is a critical step in medicinal chemistry, given the scaffold's prevalence in kinase inhibitors and GPCR ligands....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of absolute configuration (AC) for thiazol-2-yl ethanamine derivatives is a critical step in medicinal chemistry, given the scaffold's prevalence in kinase inhibitors and GPCR ligands. Unlike simple aliphatic amines, the thiazole ring introduces specific electronic and steric properties—namely, a basic nitrogen, aromatic anisotropy, and a sulfur atom capable of anomalous scattering.

This guide objectively compares the three primary methodologies for AC determination: Single Crystal X-ray Diffraction (SC-XRD) , NMR Spectroscopy via Mosher’s Method , and Vibrational Circular Dichroism (VCD) . It provides decision-making frameworks and validated protocols to ensure stereochemical integrity in drug development pipelines.

Comparative Analysis of Methodologies

Method A: Single Crystal X-ray Diffraction (SC-XRD)

Status: Gold Standard (Definitive)

  • Principle: Diffraction of X-rays by a crystalline lattice. AC is determined using anomalous dispersion (Bijvoet differences).

  • Thiazole Specific Advantage: The sulfur atom in the thiazole ring (

    
    ) provides sufficient anomalous scattering using Cu K
    
    
    
    radiation to determine AC without needing heavier atom derivatization (e.g., bromination), provided the crystal quality is high.
  • Limitations: Requires a single crystal of suitable size and quality. Many ethanamine derivatives are oils or amorphous solids.

Method B: NMR Spectroscopy (Mosher’s Method)

Status: Industry Workhorse (Accessible & Fast)

  • Principle: Derivatization of the chiral amine with enantiopure

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides. The magnetic anisotropy of the MTPA phenyl group induces predictable chemical shift differences (
    
    
    ) in the substrate's protons.
  • Thiazole Specific Consideration: The thiazole ring acts as the "Large" substituent (

    
    ) in the conformational model due to its steric bulk and aromatic nature.
    
  • Limitations: Requires chemical derivatization (destructive to a small portion of the sample). The basic thiazole nitrogen can occasionally interfere if not fully neutralized or if it participates in secondary hydrogen bonding.

Method C: Vibrational Circular Dichroism (VCD)

Status: Modern Solution (Non-destructive)

  • Principle: Differential absorption of left and right circularly polarized infrared light.[1][2][3] The experimental spectrum is compared to a DFT-calculated spectrum of a candidate structure.[1][2][4][5]

  • Thiazole Specific Advantage: Excellent for oils/liquids. The rigid thiazole ring often provides distinct vibrational modes (C=N stretch, ring breathing) that result in strong VCD signals, facilitating high-confidence matching with calculated spectra.

  • Limitations: High capital equipment cost; requires computational chemistry expertise (DFT).

Summary Table: Performance Metrics
FeatureSC-XRDNMR (Mosher's)VCD / ECD
Sample State Single Crystal (Solid)Solution (Dissolved)Solution (Liquid/Oil)
Sample Qty < 0.1 mg (if crystal exists)~2–5 mg (destructive)~5–10 mg (recoverable)
Time to Result 24–48 hours4–6 hours12–24 hours (incl. calc)
Reliability Absolute (100%)High (>95%)High (>95%)
Cost High (Service/Instrument)Low (Standard Reagents)Medium (Instrument/Software)
Thiazole Note Sulfur aids assignment Ring acts as 'Large' group Ring modes give strong signal

Decision Framework

The following decision tree illustrates the logical flow for selecting the optimal method based on sample physical properties and availability.

DecisionTree Start Start: Thiazol-2-yl Ethanamine Unknown Configuration IsSolid Is the sample a solid capable of crystallization? Start->IsSolid XRD Method A: SC-XRD (Use Sulfur Anomalous Scattering) IsSolid->XRD Yes (Crystals) IsOil Is the sample an oil or amorphous solid? IsSolid->IsOil No HasVCD Is VCD/Computational access available? IsOil->HasVCD Check Resources VCD Method C: VCD + DFT (Non-destructive) HasVCD->VCD Yes Deriv Can you spare 5mg for reaction? HasVCD->Deriv No Mosher Method B: Mosher's NMR (Derivatization) Deriv->Mosher Yes Salts Make crystalline salt (e.g., HCl, Picrate) -> XRD Deriv->Salts No (Precious sample)

Figure 1: Strategic decision matrix for absolute configuration determination.

Detailed Experimental Protocol: Mosher's Method

Since SC-XRD depends on crystallization luck and VCD requires specialized hardware, Mosher's Method is the most universally applicable technique for wet-lab chemists.

The Principle (Thiazole Model)

The absolute configuration is deduced by comparing the


 NMR chemical shifts of the diastereomeric amides formed with 

- and

-MTPA chloride.

The


 Analysis: 


Conformational Model: In the preferred conformation (syn-periplanar), the MTPA phenyl group shields protons on its side of the plane.

  • Thiazole Ring: Treated as the Large Group (L) .

  • Alkyl Chain (Ethanamine side): Treated as the Small Group (S) (unless substituted with a bulkier aryl group).

Step-by-Step Protocol
Reagents:
  • 
    -
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl]
  • 
    -
    
    
    
    -Methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride [
    
    
    -MTPA-Cl]
  • Pyridine-

    
     (acts as both solvent and base to neutralize HCl)
    
  • Thiazol-2-yl ethanamine substrate (~4 mg per reaction)

Procedure:
  • Preparation of

    
    -Amide: 
    
    • Dissolve 2 mg of the amine in 0.5 mL of pyridine-

      
       in an NMR tube.
      
    • Add 1.5 equivalents of

      
      -MTPA-Cl . (Note: The stereocenter of the acid chloride inverts upon reaction? NO.  MTPA-Cl retains configuration, but nomenclature can be tricky. Use the commercially designated 
      
      
      
      -chloride to generate the
      
      
      -amide according to Cahn-Ingold-Prelog priority if the acid was
      
      
      . Standard practice: Use
      
      
      -MTPA-Cl and
      
      
      -MTPA-Cl reagents directly.)
    • Shake the tube and allow to stand for 10–15 minutes. Reaction is usually instantaneous for primary amines.

  • Preparation of

    
    -Amide: 
    
    • Repeat the process in a second tube using

      
      -MTPA-Cl .
      
  • Data Acquisition:

    • Acquire

      
       NMR spectra for both samples.
      
    • Assign signals for protons

      
       and 
      
      
      
      to the chiral center.
  • Analysis:

    • Tabulate chemical shifts (

      
      ) for protons on the left (
      
      
      
      ) and right (
      
      
      ) of the chiral center.
    • Calculate

      
      .
      
    • Interpretation: Protons with positive

      
        values reside on the right side of the plane (same side as the MTPA phenyl in the 
      
      
      
      -derivative). Protons with negative
      
      
      reside on the left.
Visualization of the Mosher Model for Thiazoles

MosherModel cluster_plane Plane of Analysis C_chiral C* Thiazole Thiazole (Large) C_chiral->Thiazole Negative Δδ (δS - δR) Alkyl Alkyl/H (Small) C_chiral->Alkyl Positive Δδ (δS - δR) Amide NH-MTPA C_chiral->Amide H_atom H C_chiral->H_atom

Figure 2: Mosher model interpretation. If the Thiazole ring protons show a negative


 and the alkyl protons show a positive 

, the configuration is assigned based on the spatial arrangement shown.

Method C: VCD & ECD (Advanced Solution Phase)

For thiazole derivatives that cannot be derivatized or crystallized, VCD is the superior choice.

  • Workflow:

    • Measure experimental VCD/IR spectrum of the sample in

      
       or 
      
      
      
      .
    • Generate 3D conformers of the (

      
      )-enantiomer computationally.
      
    • Optimize geometry and calculate vibrational frequencies using DFT (e.g., B3LYP/6-31G* or higher).

    • Compare the Boltzmann-averaged calculated VCD spectrum with the experimental one.[6]

  • Key Thiazole Marker: Look for the ring breathing modes around 1400–1500 cm

    
    . A sign match in this region is often diagnostic.
    
  • ECD Note: Thiazoles exhibit Cotton effects in the UV region (200–300 nm). This can be used as a secondary confirmation if VCD is ambiguous.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][5] Chemical Reviews, 104(1), 17–118. Link

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism.[1][2][3][5][7] Theoretical Chemistry Accounts, 119, 19–28.[7] Link

  • Flack, H. D. (1983).[8] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[1][3][5][6] Chirality, 15(9), 743–758. Link

Sources

Comparative

Technical Guide: IR Spectroscopy Fingerprints for (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Identification

Executive Summary (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (CAS: 130199-65-4) is a critical chiral intermediate in the synthesis of Mirabegron , a -adrenergic receptor agonist used for overactive bladder treatment. In a d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine (CAS: 130199-65-4) is a critical chiral intermediate in the synthesis of Mirabegron , a


-adrenergic receptor agonist used for overactive bladder treatment. In a drug development context, rapid and unambiguous identification of this intermediate is essential for in-process control (IPC).

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide definitive structural elucidation, Infrared (IR) Spectroscopy serves as the primary high-throughput "fingerprinting" tool for rapid identity confirmation and solid-state form analysis. This guide objectively evaluates the IR spectral signature of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine, compares its utility against alternative analytical techniques, and provides a validated protocol for its identification.

Spectral Fingerprint Analysis

The IR spectrum of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine is dominated by three distinct structural moieties: the primary amine , the thiazole ring , and the phenyl group . Successful identification requires verifying the presence of these bands while confirming the absence of precursor-specific signals (e.g., ketones).

Table 1: Characteristic IR Bands (ATR-FTIR)
Functional GroupVibration ModeFrequency Region (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asymmetric)3350 – 3400High: Doublet confirms primary amine; distinguishes from secondary amine products.
N-H Stretching (Symmetric)3280 – 3320
N-H Scissoring (Bending)1580 – 1620Medium: Often overlaps with aromatic ring breathing.
Thiazole Ring C=N Stretching1480 – 1530High: Characteristic of the heteroaromatic system.
Ring Breathing / Skeletal1375 – 1390Medium: Specific to 2-substituted thiazoles.
C-S Stretching600 – 700Low: Fingerprint region, often obscured.
Phenyl Group C-H Stretching (Aromatic)3000 – 3100Medium: Confirms aromaticity.
C=C Ring Stretching1450 – 1600Medium: Standard aromatic signature.
Out-of-Plane (oop) Bending690 – 710 & 730 – 770High: Pattern confirms mono-substituted benzene ring.
Critical Differentiation: Impurity Analysis

A major utility of IR in this workflow is distinguishing the amine from its immediate precursor, 2-phenyl-1-(thiazol-2-yl)ethanone .

  • Target (Amine): Shows N-H doublets (3300-3400 cm⁻¹).

  • Impurity (Ketone): Shows a strong, sharp C=O stretch at ~1680–1700 cm⁻¹ and lacks N-H bands.

  • Salt Forms: If the sample is an HCl salt, the N-H region becomes a broad ammonium band (2500–3200 cm⁻¹), and the fingerprint region shifts significantly.

Comparative Analysis: IR vs. Alternatives

IR spectroscopy is not a standalone solution.[1][2] It must be positioned correctly within the analytical suite. The following table compares IR against NMR and HPLC for this specific application.

Table 2: Performance Comparison of Analytical Techniques
FeatureIR Spectroscopy (ATR) ¹H NMR Spectroscopy Chiral HPLC (UV/CD)
Primary Utility Rapid Identity (Fingerprint) & Solid State FormStructural Elucidation & PurityEnantiomeric Excess (%ee)
Sample Prep Minimal (Solid state)Dissolution (CDCl₃/DMSO)Dissolution & Mobile Phase
Time per Run < 2 minutes10–30 minutes20–45 minutes
Chiral Discrimination None (Identical spectra for R/S)*None (unless chiral shift reagent used)High (Separates R and S)
Impurity Detection Low (>1-2% required)Medium (<0.5%)High (<0.05%)
Cost per Analysis LowHighMedium

*Note: Enantiomers have identical scalar physical properties, including IR spectra, in an achiral environment.[3][4] IR cannot distinguish (S)-2-phenyl-1-(thiazol-2-yl)ethanamine from its (R)-enantiomer unless diastereomeric interactions (e.g., co-crystals) are introduced.

Experimental Protocol: ATR-FTIR Identification

Objective: To confirm the chemical identity of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine free base.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) module.

  • Reference Standard: Validated standard of (S)-2-phenyl-1-(thiazol-2-yl)ethanamine.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Suitability:

    • Clean the ATR crystal with isopropanol.

    • Collect a Background Spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Verify background energy throughput is within vendor specifications.

  • Sample Preparation:

    • Place approximately 5–10 mg of the solid sample directly onto the center of the ATR crystal.

    • Note: Do not grind the sample if checking for polymorphs, as grinding can induce phase transitions.

  • Data Acquisition:

    • Apply pressure using the anvil clamp (ensure consistent pressure, typically ~80–100 N).

    • Parameters:

      • Range: 4000 – 600 cm⁻¹

      • Scans: 32 or 64

      • Resolution: 4 cm⁻¹

      • Correction: Apply ATR correction (if comparing to transmission library data).

  • Data Processing & Analysis:

    • Perform baseline correction if necessary.

    • Peak Picking: Identify maxima in the three critical regions (N-H, C=N, Phenyl oop).

    • Correlation: Calculate the correlation coefficient against the Reference Standard.

      • Acceptance Criteria: Correlation factor > 0.95 (or 95% match).

  • Cleaning:

    • Wipe crystal with isopropanol. Ensure no residue remains (check live spectrum).

Decision Logic & Workflow

The following diagram illustrates where IR fits into the Quality Control (QC) workflow for this chiral intermediate. It highlights the "Stop/Go" decision points.

QC_Workflow Start Crude Intermediate Isolated IR_Test Step 1: ATR-FTIR Analysis (Identity & Chemical Structure) Start->IR_Test Decision_IR Match Reference Spectrum? IR_Test->Decision_IR Fail_IR FAIL: Impurity/Wrong Compound (Check for Ketone C=O at 1680 cm⁻¹) Decision_IR->Fail_IR No (<95% Match) HPLC_Test Step 2: Chiral HPLC Analysis (Enantiomeric Purity) Decision_IR->HPLC_Test Yes (>95% Match) Decision_HPLC ee% > 98%? HPLC_Test->Decision_HPLC Fail_HPLC FAIL: Racemization Occurred (Reprocess/Discard) Decision_HPLC->Fail_HPLC No Release PASS: Release for Mirabegron Synthesis Decision_HPLC->Release Yes

Figure 1: QC Decision Tree. IR Spectroscopy acts as the primary gatekeeper for chemical identity, while Chiral HPLC validates the stereochemical integrity.

References

  • Sigma-Aldrich. (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Product Specification & CAS Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Thiazole Derivatives (2-Amino-4-phenylthiazole Analogues). NIST Chemistry WebBook. Retrieved from

  • Takasu, T., et al. (2007). "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function." Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines and Heterocycles. Department of Chemistry and Biochemistry. Retrieved from

  • Cayman Chemical. Mirabegron Product Information and Solubility Data. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine proper disposal procedures

Executive Summary: Operational Directive (S)-2-phenyl-1-(thiazol-2-yl)ethanamine (CAS: 130199-65-4) is a chiral heterocyclic amine used primarily as a pharmaceutical building block.[1][2] While often classified as an irr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

(S)-2-phenyl-1-(thiazol-2-yl)ethanamine (CAS: 130199-65-4) is a chiral heterocyclic amine used primarily as a pharmaceutical building block.[1][2] While often classified as an irritant (H315, H319) and harmful if swallowed (H302) , its amine functionality dictates that it must be managed as alkaline organic waste .

Immediate Action Required:

  • Do NOT dispose of down the drain.[3][4]

  • Segregate from strong acids and oxidizers immediately.[2]

  • Collect in chemically resistant containers (HDPE or Amber Glass) labeled "Hazardous Waste - Alkaline Organic."

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the specific risks associated with this compound.[4] This assessment drives the PPE and containment choices in the protocol below.

ParameterDataOperational Implication
CAS Number 130199-65-4Unique identifier for waste manifests.[1][2]
Physical State Solid (Powder)Dust generation risk; requires N95/P100 mask if uncontained.[2]
Functional Groups Primary Amine, Thiazole RingBasic/Alkaline nature. Incompatible with acids and oxidizers.
GHS Classification Warning; H302 (Harmful), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.)Standard organic toxicity protocols apply.[2]
Flash Point ~152°C (Predicted)Low flammability risk, but combustible.
Storage 2–8°C (Refrigerated)Keep waste containers cool if accumulating large quantities.[2]

Expert Insight: While the SDS lists this strictly as an irritant, chiral amines can exhibit unpredictable sensitization properties. Always handle as a potential sensitizer.

Waste Characterization & Segregation

Proper segregation is the single most critical step to prevent accidental reactions in the waste stream.

  • Primary Waste Stream: Alkaline Organic Waste .[2]

    • Why? Mixing amines with acidic waste streams (common in HPLC waste) can generate heat and form salts, potentially pressurizing containers.

  • RCRA Classification (USA):

    • Likely Not Listed (P or U list) specifically.

    • If pH > 12.5 (unlikely for pure solid, possible in solution), assign D002 (Corrosive) .

    • Default to non-regulated hazardous waste unless mixed with listed solvents.[2]

Segregation Logic Diagram

WasteSegregation Start Waste Generation: (S)-2-phenyl-1-(thiazol-2-yl)ethanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Sharps Contaminated Sharps (Needles/Syringes) StateCheck->Sharps Injection/Transfer SolidBin Solid Waste Bin (Double-bagged, Label: Toxic) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck SharpsBin Biohazard/Sharps Container (Rigid, Puncture-proof) Sharps->SharpsBin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated HaloWaste Container A: Halogenated Organic Halogenated->HaloWaste NonHaloWaste Container B: Non-Halogenated Organic NonHalogenated->NonHaloWaste

Figure 1: Decision matrix for segregating (S)-2-phenyl-1-(thiazol-2-yl)ethanamine waste streams to prevent cross-contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating: each step prepares the material for the next, minimizing risk.[2]

Phase 1: Preparation & PPE
  • Engineering Controls: Perform all handling inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat.[2] If handling >10g of dry powder outside a hood, use a P100 particulate respirator.

Phase 2: Solid Waste (Pure Compound)
  • Containment: Place the solid material into a screw-cap glass vial or HDPE bottle.

  • Secondary Containment: Place the primary container into a clear, sealable plastic bag (4-mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(S)-2-phenyl-1-(thiazol-2-yl)ethanamine".[1][2][5]

    • Hazard Checkbox: Toxic, Irritant.[4][6]

  • Disposal: Deposit into the lab's Solid Hazardous Waste Drum .

Phase 3: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: Verify the pH of the solution.

    • If Acidic (pH < 4): Slowly neutralize with dilute Sodium Bicarbonate (NaHCO₃) to pH 6–8. This prevents potential gas evolution or heat generation when mixed with other basic organic wastes.[2]

  • Solvent Identification: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.

    • Critical: Do not fill carboys >90% full.[2] Leave headspace for expansion.[2]

  • Rinse: Rinse the original glassware with a small amount of compatible solvent and add the rinse to the waste container.

Phase 4: Contaminated Debris (Gloves, Weigh Boats, Paper)
  • Trace Contamination: Items with visible powder must be treated as hazardous waste.[2]

  • Bagging: Collect in a dedicated "Chemically Contaminated Debris" bag.

  • Disposal: Do not throw in regular trash. Dispose of via your facility's hazardous waste stream.[2][4]

Decontamination & Spill Response

If a spill occurs during the disposal process, follow this "Neutralize & Contain" procedure.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Upgrade: Wear chemical-resistant gloves and a respirator if dust is airborne.[1][2]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill kit.[2]

  • Surface Decontamination:

    • Wipe the area with a 1% Acetic Acid solution (to solubilize and neutralize the amine).

    • Follow with a soap and water wash.

    • Validation: Verify no residue remains using a UV light (thiazoles often fluoresce) or visual inspection.

References

  • Sigma-Aldrich. (2023).[2] (S)-2-phenyl-1-(thiazol-2-yl)ethanamine Safety Data Sheet. Merck KGaA.[2]

  • PubChem. (2023).[2] Compound Summary: Thiazole derivatives. National Library of Medicine.

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • ECHA (European Chemicals Agency). (2023).[2] C&L Inventory: Thiazole compounds.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine
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Reactant of Route 2
(S)-2-phenyl-1-(thiazol-2-yl)ethanamine
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